Nvp-dky709
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H27N3O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[6-(1-benzylpiperidin-4-yl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H27N3O3/c29-23-9-8-22(24(30)26-23)28-16-20-14-19(6-7-21(20)25(28)31)18-10-12-27(13-11-18)15-17-4-2-1-3-5-17/h1-7,14,18,22H,8-13,15-16H2,(H,26,29,30) |
InChI Key |
OMISHRJQMYQPMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
NVP-DKY709: A Technical Guide to a Selective IKZF2 Degrader for Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
NVP-DKY709 is a first-in-class, orally active, selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.[1][2][3] By selectively targeting IKZF2 for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex, this compound spares other Ikaros family members like IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][4][5] This selectivity is crucial as IKZF2 plays a key role in the function and stability of regulatory T cells (Tregs), which are often co-opted by tumors to evade immune destruction.[4][6][7] Degradation of IKZF2 by this compound has been shown to reduce the suppressive activity of Tregs and enhance anti-tumor immunity, positioning it as a promising agent for cancer immunotherapy.[4][8][9] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Mechanism of Action
This compound functions as a molecular glue, effectively hijacking the CRBN E3 ubiquitin ligase complex to induce the degradation of IKZF2.[2][3] The process begins with this compound binding to CRBN, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4). This binding event alters the surface of CRBN, creating a novel interface that is recognized by IKZF2.[3] This induced proximity between CRBN and IKZF2 leads to the polyubiquitination of IKZF2. Ubiquitinated IKZF2 is then recognized and degraded by the 26S proteasome. The degradation of IKZF2 in Tregs diminishes their suppressive function, leading to an enhanced anti-tumor immune response by effector T cells.[4][9]
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity and Selectivity
| Parameter | Value | Cell Line/System | Reference |
| IKZF2 Degradation DC50 | 4 nM | Cellular Assays | [10] |
| 11 nM | Jurkat cells | [10] | |
| IKZF2 Degradation Dmax | 53% | Cellular Assays | [3] |
| 69% | Jurkat cells | [10] | |
| IKZF4 Degradation DC50 | 13 nM | Cellular Assays | [3] |
| SALL4 Degradation DC50 | 2 nM | Cellular Assays | [3] |
| CRBN Binding IC50 | 0.130 µM | Biochemical Assay | [6] |
| CRBN Binding Kd | 18 nM | Biochemical Assay | [10] |
| IKZF1 Degradation | No effect up to 50 µM | Cellular Assays | [10] |
| IKZF3 Degradation | Spared | - | [2] |
Table 2: Ternary Complex Formation (SPR Binding Affinities) [6]
| IKZF2 Construct | Kd (µM) to DDB1:CRBN:this compound Complex |
| ZF2 | 4.2 |
| ZF2-3 | 0.19 |
| ZF1-4 | 0.56 |
Table 3: In Vivo Pharmacokinetics [6]
| Species | CL (mL/min·kg) | Half-life (h) | Cmax (ng/mL) | Oral BA (%) |
| Mice | 18 | 2.8 | 482 | 53 |
| Cynomolgus Monkeys | 26 | 5.7 | 41 | 85 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
IKZF2 Degradation Assay (Western Blot)
This protocol describes the assessment of IKZF2 protein degradation in a human T-cell line (e.g., Jurkat) following treatment with this compound.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF2, anti-IKZF1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells in RPMI-1640 medium at 37°C and 5% CO2.
-
Seed cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for 16-24 hours.[3]
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-IKZF2, anti-IKZF1, and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize IKZF2 and IKZF1 band intensities to the β-actin loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Regulatory T Cell (Treg) Suppression Assay
This assay evaluates the effect of this compound on the ability of human Tregs to suppress the proliferation of effector T cells (Teffs).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD4+ T Cell Isolation Kit
-
CD25 MicroBeads
-
Treg and Teff cells
-
Cell proliferation dye (e.g., CFSE)
-
Anti-CD3/CD28 beads
-
RPMI-1640 medium with 10% human serum
-
This compound
-
Flow cytometer
Procedure:
-
Isolation of Tregs and Teffs:
-
Isolate CD4+ T cells from human PBMCs using a negative selection kit.
-
Separate CD4+ T cells into CD25+ (Tregs) and CD25- (Teffs) populations using CD25 microbeads.
-
-
Cell Labeling and Co-culture:
-
Label Teffs with a cell proliferation dye according to the manufacturer's protocol.
-
Co-culture labeled Teffs with Tregs at different ratios (e.g., 1:1, 1:2, 1:4 Teff:Treg) in a 96-well plate.
-
Include a control with only Teffs.
-
Add anti-CD3/CD28 beads to stimulate T cell proliferation.
-
Treat the co-cultures with this compound or vehicle control.
-
-
Incubation and Analysis:
-
Incubate the plate for 4-5 days at 37°C and 5% CO2.
-
Harvest cells and analyze Teff proliferation by flow cytometry, gating on the dye-labeled population.
-
-
Data Analysis:
-
Determine the percentage of proliferating Teffs in each condition.
-
Calculate the percentage of suppression by Tregs in the presence and absence of this compound.
-
IL-2 Production Assay
This protocol measures the impact of this compound on IL-2 production in Jurkat cells, a marker of T-cell activation.[6]
Materials:
-
Jurkat cells
-
RPMI-1640 medium
-
Phytohemagglutinin (PHA)
-
This compound
-
Human IL-2 ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells as described in section 3.1.
-
Seed cells in a 96-well plate.
-
Treat cells with varying concentrations of this compound for 24 hours.[3]
-
Stimulate cells with PHA to induce IL-2 production.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
-
ELISA:
-
Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve and determine the IL-2 concentration in each sample.
-
Compare IL-2 levels in this compound-treated cells to vehicle-treated controls.
-
Signaling Pathways and Logical Relationships
The degradation of IKZF2 by this compound has significant downstream effects on T-cell signaling and function. IKZF2 is a transcription factor that plays a role in maintaining the suppressive phenotype of Tregs. Its degradation is hypothesized to alter the transcriptional landscape of these cells, leading to reduced expression of immunosuppressive molecules and potentially increased production of pro-inflammatory cytokines.
Conclusion
This compound represents a novel and selective approach to targeting IKZF2 for degradation. Its ability to modulate Treg function and enhance anti-tumor immunity in preclinical models highlights its potential as a valuable therapeutic agent in immuno-oncology.[1][6] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working with this promising molecule. Further clinical investigation is underway to determine the safety and efficacy of this compound in patients with advanced solid tumors.[6]
References
- 1. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Suppression Assay for Functional Assessment of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. promega.com [promega.com]
- 8. Frontiers | Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation [frontiersin.org]
- 9. frederick.cancer.gov [frederick.cancer.gov]
- 10. revvity.com [revvity.com]
The Role of Nvp-dky709 in Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nvp-dky709 (also known as DKY-709) is a first-in-class, orally bioavailable, selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2), a transcription factor also known as Helios. In the tumor microenvironment, regulatory T cells (Tregs) suppress anti-tumor immunity, and IKZF2 is crucial for their function and stability.[1][2][3] this compound acts by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), inducing the ubiquitination and subsequent proteasomal degradation of IKZF2.[4][5] This targeted degradation of IKZF2 in Tregs mitigates their suppressive activity, thereby enhancing the body's natural anti-tumor immune response. Preclinical studies have demonstrated the potential of this compound to delay tumor growth, both as a monotherapy and in combination with other immunotherapies.[1][2] A Phase I clinical trial is currently evaluating the safety and efficacy of this compound in patients with advanced solid tumors.[1][6] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to this compound.
Mechanism of Action: Selective Degradation of IKZF2
This compound functions as a "molecular glue," bringing together the E3 ubiquitin ligase complex containing CRBN and its neosubstrate, IKZF2. This proximity leads to the polyubiquitination of IKZF2, marking it for degradation by the proteasome. A key feature of this compound is its selectivity for IKZF2 over other Ikaros family members like IKZF1 (Ikaros) and IKZF3 (Aiolos), which is attributed to specific molecular interactions within the ternary complex formed by this compound, CRBN, and the zinc finger domains of IKZF2.[2][3]
The degradation of IKZF2 has a profound impact on the tumor microenvironment. IKZF2 is a critical transcription factor for maintaining the stability and suppressive function of Tregs.[1][2][7] By depleting IKZF2, this compound impairs the ability of Tregs to suppress the activity of effector T cells, which are responsible for killing cancer cells. This leads to an enhanced anti-tumor immune response, characterized by increased production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| CRBN IC50 | 0.130 µM | Biochemical Assay | [2] |
| IKZF2 DC50 | 4 nM | Jurkat cells | [5] |
| IKZF4 DC50 | 13 nM | Jurkat cells | [5] |
| SALL4 DC50 | 2 nM | Jurkat cells | [5] |
| IKZF2 Dmax | 53% | Jurkat cells | [5] |
| SPR Binding Affinity (Kd) to DDB1:CRBN:NVP-DKY-709 complex | [2] | ||
| IKZF2 ZF2 | 4.2 µM | SPR Assay | [2] |
| IKZF2 ZF2-3 | 0.19 µM | SPR Assay | [2] |
| IKZF2 ZF1-4 | 0.56 µM | SPR Assay | [2] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Parameter | Value | Route | Reference |
| Mouse | Clearance (CL) | 18 mL/min·kg | IV | [2] |
| Half-life (t½) | 2.8 h | IV | [2] | |
| Cmax | 482 ng/mL | Oral | [2] | |
| Oral Bioavailability (BA) | 53% | Oral | [2] | |
| Cynomolgus Monkey | Clearance (CL) | 26 mL/min·kg | IV | [2] |
| Half-life (t½) | 5.7 h | IV | [2] | |
| Cmax | 41 ng/mL | Oral | [2] | |
| Oral Bioavailability (BA) | 85% | Oral | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
In Vitro Treg Suppression Assay
This assay is used to determine the effect of this compound on the ability of Tregs to suppress the proliferation of effector T cells (Teffs).
Objective: To assess the functional consequence of IKZF2 degradation on Treg-mediated immune suppression.
General Protocol Outline:
-
Cell Isolation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Isolate CD4+CD25+ Tregs and CD4+CD25- Teffs from the enriched CD4+ population by fluorescence-activated cell sorting (FACS).
-
-
Cell Labeling and Co-culture:
-
Label Teffs with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture the labeled Teffs with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Teff:Treg).
-
Treat the co-cultures with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies to induce T cell proliferation.
-
-
Proliferation Analysis:
-
After a defined incubation period (typically 3-5 days), harvest the cells.
-
Analyze the proliferation of the CFSE-labeled Teff population by flow cytometry. The dilution of the CFSE dye is proportional to the number of cell divisions.
-
Quantify the percentage of proliferating Teffs in the presence and absence of Tregs and this compound. A reduction in Teff proliferation in the presence of Tregs indicates suppression. An increase in Teff proliferation in the this compound-treated co-cultures compared to the vehicle control indicates a reversal of Treg suppression.
-
MDA-MB-231 Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound in a setting that mimics human breast cancer.
Objective: To determine the effect of this compound on tumor growth in an immunodeficient mouse model reconstituted with human immune cells.
General Protocol Outline:
-
Cell Culture:
-
Culture the human triple-negative breast cancer cell line MDA-MB-231 in appropriate media (e.g., DMEM with 10% FBS).
-
Harvest cells during the exponential growth phase.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid IL2Rγnull or NSG mice) that can accept human cell grafts.
-
Reconstitute the mice with human PBMCs or hematopoietic stem cells to establish a humanized immune system.
-
-
Tumor Implantation:
-
Resuspend the MDA-MB-231 cells in a suitable matrix, such as Matrigel, to support initial tumor growth.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, anti-PD-1 monotherapy, this compound + anti-PD-1 combination therapy).
-
Administer this compound orally at a specified dose and schedule.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for various endpoints, including tumor weight, histology, and infiltration of different immune cell populations by immunohistochemistry or flow cytometry.
-
Collect blood and spleen samples to assess systemic immune responses.
-
Clinical Development
This compound is currently being evaluated in a Phase I/Ib, open-label, multi-center clinical trial (NCT03891953).[6] The study is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound as a single agent and in combination with the anti-PD-1 antibody PDR-001 (spartalizumab) in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC), melanoma, and nasopharyngeal carcinoma.[6][8]
Conclusion
This compound represents a novel and promising approach to cancer immunotherapy. By selectively targeting IKZF2 for degradation, it effectively disrupts the immunosuppressive function of Tregs within the tumor microenvironment, unleashing the potential of the patient's own immune system to combat cancer. The preclinical data are encouraging, and the ongoing clinical trial will provide crucial insights into the therapeutic potential of this first-in-class IKZF2 degrader. The continued development of this compound and other molecular glue degraders holds the promise of expanding the arsenal of effective cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MDA-MB-231 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
Nvp-dky709: A Technical Guide to its Modulation of Regulatory T Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism of action, experimental validation, and signaling pathways associated with Nvp-dky709, a selective molecular glue degrader of the transcription factor IKZF2 (Helios). This document provides a comprehensive overview for researchers and professionals in drug development interested in the immunomodulatory properties of this compound, with a focus on its impact on regulatory T cells (Tregs).
Core Mechanism of Action: Selective Degradation of IKZF2
This compound is a first-in-class, orally active small molecule that functions as a "molecular glue." It selectively induces the degradation of Ikaros Family Zinc Finger 2 (IKZF2), a transcription factor critically involved in maintaining the stability and suppressive function of regulatory T cells.[1][2] The degradation of IKZF2 by this compound is mediated by the Cereblon (CRBN) E3 ubiquitin ligase complex.[3][4]
The mechanism proceeds as follows:
-
Binding to CRBN: this compound first binds to the CRBN, a substrate receptor of the DDB1-CUL4A-Rbx1 E3 ubiquitin ligase complex.[1]
-
Ternary Complex Formation: This binding event alters the conformation of CRBN, creating a novel protein surface that is recognized by IKZF2. This results in the formation of a stable ternary complex consisting of CRBN, this compound, and IKZF2.[1][5]
-
Ubiquitination and Proteasomal Degradation: The recruitment of IKZF2 to the E3 ligase complex leads to its polyubiquitination. This marks IKZF2 for degradation by the 26S proteasome.
A key feature of this compound is its selectivity for IKZF2, sparing other Ikaros family members such as IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][6] This selectivity is attributed to the specific molecular interactions within the ternary complex.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference(s) |
| IKZF2 Degradation | |||
| DC50 | 4 nM | Jurkat cells | [3] |
| Dmax | 53% | Jurkat cells | [3] |
| IKZF4 Degradation | |||
| DC50 | 13 nM | Not Specified | [3] |
| SALL4 Degradation | |||
| DC50 | 2 nM | Not Specified | [3] |
| CRBN Binding | |||
| IC50 | 0.130 µM | Not Specified | [7] |
| Binding Affinity (SPR) | |||
| Kd (IKZF2 ZF2) | 4.2 µM | DDB1:CRBN:DKY-709 complex | [7] |
| Kd (IKZF2 ZF2-3) | 0.19 µM | DDB1:CRBN:DKY-709 complex | [7] |
| Kd (IKZF2 ZF1-4) | 0.56 µM | DDB1:CRBN:DKY-709 complex | [7] |
| Functional Effects | |||
| IL-2 Concentration Increase | Dose-dependent (0.001-1 µM) | Phytohemagglutinin-treated Jurkat cells | [3] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Parameter | Value | Route of Administration | Reference(s) |
| Mouse | [7] | |||
| Clearance (CL) | 18 mL/min·kg | Oral | [7] | |
| Half-life (t½) | 2.8 h | Oral | [7] | |
| Maximum Concentration (Cmax) | 482 ng/mL | Oral | [7] | |
| Oral Bioavailability (BA) | 53% | Oral | [7] | |
| Cynomolgus Monkey | [7] | |||
| Clearance (CL) | 26 mL/min·kg | Oral | [7] | |
| Half-life (t½) | 5.7 h | Oral | [7] | |
| Maximum Concentration (Cmax) | 41 ng/mL | Oral | [7] | |
| Oral Bioavailability (BA) | 85% | Oral | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on regulatory T cells.
IKZF2 Degradation Assay in Jurkat Cells
This protocol describes the methodology for quantifying the degradation of IKZF2 in a cellular context.
Objective: To determine the dose-dependent degradation of IKZF2 by this compound.
Materials:
-
Jurkat cells
-
This compound
-
DMSO (vehicle control)
-
RPMI-1640 medium supplemented with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies: Primary anti-IKZF2, primary anti-GAPDH (loading control), and corresponding secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed Jurkat cells at an appropriate density in multi-well plates. Treat the cells with increasing concentrations of this compound (e.g., 0.001 µM to 1 µM) or DMSO vehicle control for a specified duration (e.g., 16-24 hours).
-
Cell Lysis: After treatment, harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against IKZF2 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IKZF2 band intensity to the loading control. Calculate the percentage of IKZF2 degradation relative to the vehicle-treated control. The DC50 value (concentration at which 50% of the protein is degraded) can be determined by fitting the data to a dose-response curve.
Regulatory T Cell (Treg) Suppression Assay
This assay evaluates the functional consequence of IKZF2 degradation on the suppressive capacity of Tregs.
Objective: To assess the ability of this compound to inhibit Treg-mediated suppression of effector T cell (Teff) proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
Treg isolation kit (e.g., CD4+CD25+CD127dim/-)
-
Effector T cells (Teffs), typically CD4+CD25- or CD8+ T cells, isolated from PBMCs
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
T cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
-
This compound
-
DMSO (vehicle control)
-
Complete RPMI medium
-
Flow cytometer
Procedure:
-
Cell Isolation: Isolate Tregs and Teffs from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Teff Labeling: Label the Teffs with a cell proliferation dye according to the manufacturer's instructions.
-
Co-culture Setup:
-
In a 96-well round-bottom plate, co-culture the labeled Teffs with Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Teff).
-
Include control wells with Teffs alone (no Tregs) to measure maximal proliferation and unstimulated Teffs as a negative control.
-
-
Treatment: Add this compound or DMSO vehicle to the co-culture wells at the desired concentrations.
-
Stimulation: Add a T cell activation stimulus to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with antibodies against T cell surface markers (e.g., CD4, CD8) if necessary.
-
Acquire the samples on a flow cytometer.
-
Analyze the proliferation of the Teff population by measuring the dilution of the proliferation dye.
-
-
Data Analysis: Calculate the percentage of proliferating Teffs in each condition. The suppression of Teff proliferation by Tregs is calculated as: [1 - (% proliferation with Tregs / % proliferation without Tregs)] x 100. The effect of this compound is determined by the reduction in this suppression.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human tumor cell line (e.g., a breast cancer cell line)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a suspension of human tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 100 mg/kg, daily for 28 days).[6] Administer the vehicle to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for the duration of the study.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, the tumors can be excised and weighed. Statistical analysis can be performed to compare the tumor growth between the this compound-treated and control groups. Immunohistochemistry can be performed on the excised tumors to assess the degradation of IKZF2 and changes in the tumor microenvironment.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental procedures described in this guide.
Caption: Mechanism of action of this compound.
References
- 1. Ikzf2 Regulates the Development of ICOS+ Th Cells to Mediate Immune Response in the Spleen of S. japonicum-Infected C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 4. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Expression of IKZF2 in Malignant T Cells Promotes Disease Progression in Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. | BioWorld [bioworld.com]
NVP-DKY709: A Technical Guide to a First-in-Class IKZF2 Molecular Glue Degrader for Cancer Immunotherapy
Executive Summary
NVP-DKY709 is a first-in-class, orally bioavailable, and selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.[1][2] Developed by Novartis, this compound represents a novel approach to cancer immunotherapy by targeting the stability and function of regulatory T cells (Tregs), which play a crucial role in suppressing the anti-tumor immune response.[3][4] this compound redirects the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to selectively induce the ubiquitination and subsequent proteasomal degradation of IKZF2.[5][6] This targeted degradation of IKZF2 in Tregs mitigates their suppressive activity, thereby enhancing the effector T cell response against tumors.[3] Preclinical studies have demonstrated the potent and selective degradation of IKZF2, leading to anti-tumor activity in vivo.[1] A Phase I/Ib clinical trial (NCT03891953) has been initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors.[7]
Discovery and Medicinal Chemistry
The discovery of this compound was the result of a recruitment-guided medicinal chemistry campaign aimed at redirecting the degradation selectivity of known CRBN binders away from Ikaros (IKZF1) and Aiolos (IKZF3) towards IKZF2 (Helios).[3][5] This effort was driven by the understanding that IKZF2 is a key transcription factor for maintaining the stability and suppressive function of regulatory T cells (Tregs).[3][4]
The optimization of a pomalidomide analog led to the identification of this compound as a potent and selective IKZF2 degrader.[8] Structural biology played a crucial role in understanding the selective targeting of IKZF2. X-ray crystallography of the DDB1:CRBN:this compound:IKZF2 ternary complex revealed the molecular basis for the specific recognition and recruitment of IKZF2 to the CRBN E3 ligase complex.[1][3]
Mechanism of Action
This compound functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact.[9] In this case, this compound binds to CRBN, a substrate receptor of the CRL4 E3 ubiquitin ligase complex, and alters its surface to create a neomorphic interface that is recognized by IKZF2.[5] This induced proximity leads to the polyubiquitination of IKZF2 by the E3 ligase, marking it for degradation by the proteasome.[5]
A key feature of this compound is its selectivity for IKZF2 over other Ikaros family members, IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2] This selectivity is critical, as the degradation of IKZF1 and IKZF3 is associated with hematological toxicities.
Preclinical Pharmacology
In Vitro Activity
This compound demonstrates potent and selective degradation of IKZF2 in cellular assays.[6] The key quantitative data are summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| IKZF2 Degradation (DC50) | Jurkat | 4 nM | [6] |
| IKZF4 Degradation (DC50) | - | 13 nM | |
| SALL4 Degradation (DC50) | - | 2 nM | |
| CRBN Binding (IC50) | - | 0.130 µM | [10] |
| IKZF2-ZF2 Binding to DDB1:CRBN:DKY-709 (Kd) | - | 4.2 µM | [10] |
| IKZF2-ZF2-3 Binding to DDB1:CRBN:DKY-709 (Kd) | - | 0.19 µM | [10] |
| IKZF2-ZF1-4 Binding to DDB1:CRBN:DKY-709 (Kd) | - | 0.56 µM | [10] |
-
DC50 : Half-maximal degradation concentration.
-
IC50 : Half-maximal inhibitory concentration.
-
Kd : Dissociation constant.
In Jurkat T cells, treatment with this compound leads to a dose-dependent increase in the secretion of Interleukin-2 (IL-2), a cytokine crucial for T cell activation and proliferation. Furthermore, this compound has been shown to reduce the suppressive activity of human Treg cells and rescue cytokine production in exhausted T-effector cells.[3]
In Vivo Activity and Pharmacokinetics
The in vivo efficacy of this compound has been evaluated in a mouse xenograft model using MDA-MB-231 breast cancer cells in humanized mice.[1][4] Oral administration of this compound resulted in delayed tumor growth, an effect comparable to that of an anti-PD-1 antibody.[1] This anti-tumor activity was associated with robust degradation of IKZF2 in both tumor-infiltrating and peripheral blood Treg cells.[1]
Pharmacokinetic studies in mice and cynomolgus monkeys have demonstrated that this compound is orally bioavailable with a favorable pharmacokinetic profile.[10]
| Species | Dose (IV/PO) | CL (mL/min·kg) | t1/2 (h) | Cmax (ng/mL) | Oral BA (%) | Reference |
| Mouse | 2 mg/kg / 3 mg/kg | 18 | 2.8 | 482 | 53 | [10] |
| Cynomolgus Monkey | 0.3 mg/kg / 1.0 mg/kg | 26 | 5.7 | 41 | 85 | [10] |
-
CL : Clearance.
-
t1/2 : Half-life.
-
Cmax : Maximum plasma concentration. |* Oral BA : Oral bioavailability.
Clinical Development
A Phase I/Ib, open-label, multi-center clinical trial (NCT03891953) was initiated to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anti-tumor activity of this compound as a single agent and in combination with the anti-PD-1 antibody spartalizumab (PDR001) in patients with advanced solid tumors.[7][11] The study includes dose-escalation and dose-expansion cohorts.[7] While the trial is active, the development of this compound has been reported as discontinued.[3]
Experimental Protocols
IL-2 Secretion Assay in Jurkat Cells
-
Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells per well.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.001 to 1 µM) or vehicle control (DMSO).
-
Stimulation: Concurrently, stimulate the cells with Phytohemagglutinin (PHA) at a final concentration of 1 µg/mL to induce T cell activation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the cell-free supernatant.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
In Vitro Treg Suppression Assay
-
Cell Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from PBMCs by negative selection using a magnetic-activated cell sorting (MACS) kit.
-
From the CD4+ T cell population, isolate regulatory T cells (Tregs; CD4+CD25+CD127lo) and responder T cells (Tresp; CD4+CD25-) by fluorescence-activated cell sorting (FACS).
-
-
Tresp Labeling: Label the Tresp cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE), according to the manufacturer's protocol.
-
Co-culture Setup:
-
In a 96-well round-bottom plate, co-culture the CFSE-labeled Tresp cells with unlabeled Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Tresp:Treg).
-
Add anti-CD3/CD28 beads to stimulate T cell proliferation.
-
Treat the co-cultures with this compound or vehicle control.
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Proliferation Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against CD4 and a viability dye.
-
Analyze the proliferation of the Tresp cells (CD4+CFSE+) by flow cytometry. The dilution of the CFSE dye corresponds to cell division.
-
Calculate the percentage of suppression based on the proliferation of Tresp cells in the presence versus the absence of Tregs.
-
In Vivo Mouse Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells to generate a humanized immune system.[10]
-
Tumor Implantation: Subcutaneously implant MDA-MB-231 human breast cancer cells into the flank of the humanized mice.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Dosing: Administer this compound orally at a specified dose (e.g., 100 mg/kg) and schedule (e.g., daily) for a defined period (e.g., 28 days). Include a vehicle control group and potentially a positive control group (e.g., anti-PD-1 antibody).
-
Efficacy Evaluation: Measure tumor volume regularly throughout the study. At the end of the study, excise the tumors and record their weights.
-
Pharmacodynamic Analysis: Collect blood and tumor tissue samples to assess the degradation of IKZF2 in Treg cells by methods such as flow cytometry or western blotting. Analyze changes in immune cell populations within the tumor microenvironment.
Conclusion
This compound is a pioneering example of a selective IKZF2 molecular glue degrader with a clear rationale for its use in cancer immunotherapy. Its ability to specifically target and degrade Helios in regulatory T cells offers a promising strategy to overcome immune suppression within the tumor microenvironment. The preclinical data demonstrate its potential as a potent anti-cancer agent. While its clinical development has been discontinued, the discovery and characterization of this compound provide a valuable blueprint for the development of future molecular glue degraders targeting previously "undruggable" proteins for therapeutic benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Regulatory T Cells Suppress Effector T Cell Proliferation by Limiting Division Destiny [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. | BioWorld [bioworld.com]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Molecular glue - Wikipedia [en.wikipedia.org]
- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 11. axonmedchem.com [axonmedchem.com]
Preclinical Profile of NVP-DKY709: A Selective IKZF2 Degrader for Solid Tumor Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for NVP-DKY709, a first-in-class, orally bioavailable, selective molecular glue degrader of the Ikaros family zinc finger 2 (IKZF2) transcription factor, also known as Helios. This compound is under investigation as a potential immunomodulatory agent for the treatment of solid tumors. This document details the mechanism of action, key preclinical findings, and experimental methodologies based on publicly available data.
Mechanism of Action: Targeting Treg-Mediated Immune Suppression
This compound exerts its anti-tumor activity by selectively targeting IKZF2 for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] IKZF2 is a critical transcription factor for the stability and suppressive function of regulatory T cells (Tregs), which are key mediators of immune evasion in the tumor microenvironment.[3][4]
By inducing the degradation of IKZF2, this compound diminishes the suppressive capacity of Tregs.[3][4] This leads to an enhanced anti-tumor immune response, characterized by increased production of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and a rescued effector T cell function.[3][4]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Activity and Properties
| Parameter | Value | Species/System | Reference |
| Target Degradation | |||
| IKZF2 DC₅₀ | 4 nM | [1] | |
| IKZF4 DC₅₀ | 13 nM | [1] | |
| SALL4 DC₅₀ | 2 nM | [1] | |
| IKZF1, IKZF3, IKZF5 | No significant degradation | Jurkat cells | [1] |
| CRBN Binding & Ternary Complex | |||
| CRBN IC₅₀ | 0.130 µM | [3] | |
| SPR Binding Affinity (Kd) to DDB1:CRBN:DKY-709 complex: | |||
| - IKZF2 (ZF2) | 4.2 µM | [3] | |
| - IKZF2 (ZF2-3) | 0.19 µM | [3] | |
| - IKZF2 (ZF1-4) | 0.56 µM | [3] | |
| Physicochemical Properties | |||
| Solubility | 0.26 (units not specified) | [3] | |
| MDCK Permeability (Papp A-B) | 18.2 x 10⁻⁶ cm/s | [3] |
Table 2: In Vivo Pharmacokinetics
| Parameter | Mouse | Cynomolgus Monkey | Reference |
| Clearance (CL) | 18 mL/min/kg | 26 mL/min/kg | [3] |
| Half-life (t₁/₂) | 2.8 h | 5.7 h | [3] |
| Max Concentration (Cₘₐₓ) | 482 ng/mL | 41 ng/mL | [3] |
| Oral Bioavailability (BA) | 53% | 85% | [3] |
Key Preclinical Experiments and Methodologies
In Vitro Treg Suppression Assay
This assay evaluates the ability of this compound to inhibit the suppressive function of Tregs on effector T cells (Teffs).
Experimental Workflow:
Protocol Summary:
-
Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are used to isolate regulatory T cells (typically CD4+CD25+ or CD4+CD25+CD127-) and effector T cells (typically CD4+CD25-).
-
Teff Cell Labeling: Teffs are labeled with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE), which allows for the monitoring of cell division.
-
Co-culture: Labeled Teffs are co-cultured with Tregs at various ratios in the presence of T cell receptor (TCR) stimulation (e.g., anti-CD3 and anti-CD28 antibodies).
-
Treatment: The co-cultures are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The cells are incubated for a period of 3 to 5 days to allow for Teff proliferation.
-
Analysis: Teff proliferation is assessed by flow cytometry, measuring the dilution of the CFSE dye. Reduced Treg suppression is indicated by increased Teff proliferation in the this compound-treated groups. Supernatants can also be collected to measure cytokine levels, such as IL-2, by ELISA or other immunoassays.
In Vivo Solid Tumor Xenograft Model
The efficacy of this compound in delaying tumor growth was evaluated in a humanized mouse model bearing a solid tumor.
Experimental Workflow:
Protocol Summary:
-
Animal Model: Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of human cells.
-
Tumor Cell Implantation: Human solid tumor cells, such as the breast cancer cell line MDA-MB-231, are implanted subcutaneously or orthotopically into the mice.[3]
-
Humanization: To study the effects on the human immune system, mice are reconstituted with human immune cells, typically by injection of human PBMCs.
-
Tumor Establishment: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and dosed orally with this compound (e.g., 100 mg/kg), a vehicle control, or a positive control such as an anti-PD-1 antibody.[3]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors and peripheral blood may be collected for pharmacodynamic analysis, such as measuring IKZF2 degradation in Tregs and assessing changes in immune cell populations. The primary endpoint is the delay in tumor growth in the this compound-treated group compared to the control group.
Conclusion
The preclinical data for this compound demonstrate its potential as a novel cancer immunotherapy agent. By selectively degrading IKZF2, this compound effectively modulates the immunosuppressive tumor microenvironment, leading to enhanced anti-tumor immunity and delayed tumor growth in preclinical models. Its favorable oral pharmacokinetic profile further supports its clinical development. A Phase I clinical trial (NCT03891953) is currently evaluating the safety and efficacy of this compound in patients with advanced solid tumors, both as a monotherapy and in combination with an anti-PD-1 inhibitor.[3]
References
- 1. (Open Access) Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy. (2023) | Simone Bonazzi | 58 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ikzf2 Regulates the Development of ICOS+ Th Cells to Mediate Immune Response in the Spleen of S. japonicum-Infected C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NVP-DKY709 in Jurkat Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the in vitro activity of NVP-DKY709, a selective molecular glue degrader of the transcription factor IKZF2 (Helios), in Jurkat T cells.
This compound operates by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[1][2] This binding event induces a conformational change in CRBN, creating a novel binding surface for IKZF2. This ternary complex formation (this compound-CRBN-IKZF2) leads to the ubiquitination and subsequent proteasomal degradation of IKZF2.[1][2] Notably, this compound selectively degrades IKZF2, sparing other Ikaros family members like IKZF1 and IKZF3.[1][2][3][4][5] In Jurkat cells, a human T-lymphocyte cell line, this degradation of IKZF2 results in a dose-dependent increase in Interleukin-2 (IL-2) secretion upon T-cell activation.[1][6][7]
Data Presentation
Table 1: In Vitro Activity of this compound in Jurkat Cells
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| IKZF2 Degradation | ||||
| DC₅₀ | 4 nM | Jurkat | 16-hour treatment | [1][7][8] |
| Dₘₐₓ | 53% | Jurkat | 16-hour treatment | [1][7] |
| Effective Concentration | 2.5 µM | Jurkat | 16-hour treatment for significant IKZF2 downregulation | [1][7] |
| IL-2 Secretion | ||||
| Concentration Range | 0.001 - 1 µM | Jurkat | 24-hour treatment with Phytohemagglutinin (PHA) co-stimulation | [1][7] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IKZF2 degradation assay.
Experimental Protocols
Protocol 1: Jurkat Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing Jurkat, Clone E6-1 (ATCC TIB-152) cells.
Materials:
-
RPMI-1640 Medium (e.g., Gibco Cat# 11875093)
-
Fetal Bovine Serum (FBS), Heat-Inactivated (e.g., Gibco Cat# 10082147)
-
Penicillin-Streptomycin (100X) (e.g., Gibco Cat# 15140122)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco Cat# 10010023)
-
Trypan Blue Stain (0.4%) (e.g., Thermo Fisher Scientific Cat# T10282)
-
T-25 and T-75 culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet
-
Centrifuge
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1X Penicillin-Streptomycin.
-
Cell Thawing:
-
Rapidly thaw a cryovial of Jurkat cells in a 37°C water bath.
-
Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150-250 x g for 5-7 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium in a T-25 flask.
-
Incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Jurkat cells grow in suspension. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL for optimal growth.[3][6] Do not exceed 3 x 10⁶ cells/mL.[2][6]
-
To passage, determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a seeding density of 1-2 x 10⁵ cells/mL in a new culture flask with fresh complete growth medium.
-
Typically, subculture every 2 to 3 days.[6]
-
Protocol 2: IKZF2 Degradation Assay in Jurkat Cells via Western Blot
This protocol details the procedure to measure the degradation of IKZF2 in Jurkat cells following treatment with this compound.
Materials:
-
Jurkat cells in logarithmic growth phase
-
This compound (lyophilized powder)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
RIPA Lysis and Extraction Buffer (e.g., Thermo Fisher Scientific Cat# 89900)
-
Protease and Phosphatase Inhibitor Cocktail (100X) (e.g., Thermo Fisher Scientific Cat# 78440)
-
BCA Protein Assay Kit (e.g., Thermo Fisher Scientific Cat# 23225)
-
Laemmli Sample Buffer (4X) (e.g., Bio-Rad Cat# 1610747)
-
Precast polyacrylamide gels (e.g., Bio-Rad 4-20% Mini-PROTEAN TGX Gels)
-
PVDF membrane (e.g., Millipore Immobilon-P)
-
Tris-Glycine Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Anti-IKZF2/Helios Antibody
-
Loading Control Antibody: Anti-β-Actin or Anti-GAPDH Antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent HRP Substrate (e.g., Thermo Fisher Scientific SuperSignal West Pico)
-
Imaging system (e.g., Bio-Rad ChemiDoc)
Procedure:
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by reconstituting the lyophilized powder in DMSO.[8] Store aliquots at -20°C.[8]
-
Cell Seeding: Seed Jurkat cells at a density of 5 x 10⁴ cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Compound Treatment:
-
Incubation: Incubate the plate for 16 hours at 37°C in a 5% CO₂ incubator.[1][7]
-
Cell Lysis:
-
Transfer the cell suspension to microcentrifuge tubes and pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in 50-100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-IKZF2 antibody overnight at 4°C, followed by incubation with the loading control antibody.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the IKZF2 band intensity to the loading control.
-
Protocol 3: IL-2 Secretion Assay in Jurkat Cells
This protocol describes how to measure the effect of this compound on IL-2 secretion from activated Jurkat cells using an ELISA-based method.
Materials:
-
Jurkat cells in logarithmic growth phase
-
This compound
-
DMSO
-
Phytohemagglutinin (PHA-L) (e.g., Sigma-Aldrich Cat# L2769)
-
96-well flat-bottom cell culture plates
-
Human IL-2 ELISA Kit (e.g., R&D Systems Human IL-2 DuoSet ELISA, DY202)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells at a density of 1 x 10⁵ cells per well in a 96-well plate in 100 µL of complete growth medium.[9]
-
Compound Treatment:
-
Cell Stimulation:
-
Immediately after adding this compound, stimulate the cells by adding PHA to a final concentration of 1-5 µg/mL.[9]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[1][7]
-
Supernatant Collection:
-
Centrifuge the plate at 300-400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant for IL-2 measurement. The supernatant can be stored at -80°C if not used immediately.
-
-
IL-2 ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
This typically involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, a substrate solution, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the recombinant IL-2 standards.
-
Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.
-
Plot the IL-2 concentration as a function of the this compound concentration.
-
References
- 1. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Mastering Jurkat Cell Culture and Gene Editing: A Comprehensive Guide - DEV Community [dev.to]
- 4. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 5. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jurkat Cell Line - Creative Biogene [creative-biogene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Western Blot Analysis of IKZF2 Degradation Induced by Nvp-dky709
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to assess the degradation of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios, following treatment with the selective molecular glue degrader, Nvp-dky709.
Introduction
IKZF2 is a transcription factor crucial for the function and stability of regulatory T cells (Tregs), which play a significant role in immune suppression.[1][2] Malignant tumors can evade the immune system by recruiting these immunosuppressive Tregs.[1][3] this compound is a first-in-class, orally active, and selective molecular glue degrader that targets IKZF2.[4][5][6] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, which then recruits IKZF2 for ubiquitination and subsequent proteasomal degradation.[4][5] This targeted degradation of IKZF2 in Tregs can reduce their suppressive activity, thereby enhancing anti-tumor immune responses.[1][3] Western blotting is a fundamental technique to qualitatively and quantitatively assess the extent of this compound-induced IKZF2 degradation in cell lysates.
Mechanism of Action of this compound
This compound acts as a molecular glue, inducing proximity between the E3 ubiquitin ligase substrate receptor CRBN and IKZF2. This ternary complex formation facilitates the transfer of ubiquitin molecules to IKZF2, marking it for degradation by the 26S proteasome. Notably, this compound is highly selective for IKZF2, sparing other Ikaros family members like IKZF1 and IKZF3 from degradation.[1][5][6]
Caption: Mechanism of this compound-induced IKZF2 degradation.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in inducing IKZF2 degradation across different cell lines.
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Jurkat | 4 | 53 | [4] |
| Jurkat | 11 | 69 | [7] |
| Human primary CD25-enriched T cells | 11 | 89 | [7] |
| Human primary CD25-enriched FOXP3+ CD4 T cells | 12 | 73 | [8] |
Table 1: In vitro degradation potency (DC50) and maximal degradation (Dmax) of this compound on IKZF2.
| Target Protein | DC50 (nM) | Dmax (%) | Reference |
| IKZF2 | 4 | 53 | [4] |
| IKZF4 | 13 | 21 | [4][7] |
| SALL4 | 2 | 55 | [4][7] |
Table 2: Degradation selectivity of this compound for IKZF2 and other proteins.
Experimental Protocol: Western Blot for IKZF2 Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect IKZF2 levels.
References
- 1. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene - IKZF2 [maayanlab.cloud]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. This compound (DKY709) | IKZF2 degrader | Probechem Biochemicals [probechem.com]
- 8. Development of PVTX-405 as a potent and highly selective molecular glue degrader of IKZF2 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NVP-DKY709 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of NVP-DKY709, a first-in-class, orally active, and selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2 or Helios), in mouse models of cancer.
Mechanism of Action
This compound exerts its anti-tumor effects by selectively targeting IKZF2 for degradation.[1][2] It acts as a "molecular glue," bringing together the Cereblon (CRBN) E3 ubiquitin ligase complex and IKZF2.[2][3] This proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF2.[4] The degradation of IKZF2, a key transcription factor for regulatory T cell (Treg) function and stability, leads to a reduction in their immunosuppressive activity within the tumor microenvironment.[5][6][7] This, in turn, enhances the anti-tumor immune response by promoting the activity of effector T cells.[4][6] Notably, this compound is highly selective for IKZF2, sparing other Ikaros family members like IKZF1 (Ikaros) and IKZF3 (Aiolos) from degradation.[2][7]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced IKZF2 degradation and immune modulation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IKZF2 Degradation (DC50) | Jurkat cells | 4 nM | [1] |
| IKZF4 Degradation (DC50) | Jurkat cells | 13 nM | [1] |
| SALL4 Degradation (DC50) | Jurkat cells | 2 nM | [1] |
| IL-2 Concentration Increase | Phytohemagglutinin-treated Jurkat cells | Dose-dependent (0.001-1 µM) | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Dose (IV | PO) | CL (mL/min·kg) | t½ (h) | Cmax (ng/mL) | Oral BA (%) | Reference |
| Mouse | 2 mg/kg | 3 mg/kg | 18 | 2.8 | 482 | 53 | [5] |
| Cynomolgus Monkey | 0.3 mg/kg | 1.0 mg/kg | 26 | 5.7 | 41 | 89 | [1][5] |
Experimental Protocols
This section provides a detailed protocol for the oral administration of this compound to a mouse model of breast cancer, based on published studies.[1][2]
Animal Model
-
Model: MDA-MB-231 human breast cancer xenograft model in mice with a humanized immune system (hematopoietic stem cell-derived).[1]
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Oral gavage needles
-
Standard animal housing and handling equipment
Preparation of this compound Formulation
-
Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.[8] This can be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Working Solution: For a 1 mL working solution, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly to ensure a clear solution.[1] This protocol yields a final concentration of 1 mg/mL. The volume should be scaled according to the number of animals and the required dosage.
Alternative formulations can be prepared using PEG300, Tween-80, and saline, or SBE-β-CD in saline, depending on experimental requirements.[1][2]
Administration Protocol
-
Route of Administration: Oral gavage (p.o.).[1]
-
Frequency: Daily.[2]
-
Procedure:
-
Calculate the required volume of the this compound working solution for each mouse based on its body weight.
-
Administer the calculated volume via oral gavage.
-
Monitor the animals daily for any signs of toxicity or adverse effects.
-
Tumor growth can be monitored by caliper measurements.
-
At the end of the study, blood and tumor tissue can be collected for analysis of IKZF2 degradation and other biomarkers (e.g., FOXP3, CD25).[1]
-
Experimental Workflow Diagram
Caption: A typical workflow for evaluating this compound in a mouse cancer model.
Expected Outcomes
Based on preclinical studies, administration of this compound at 100 mg/kg is expected to result in:
-
Robust degradation of IKZF2 in both tumor-infiltrating and peripheral blood Treg cells.[1][8]
-
Reduced tumor growth, comparable to that achieved with anti-PD-1 antibodies.[2]
-
Decreased expression of key Treg fitness biomarkers, FOXP3 and CD25, in tumor-infiltrating Treg cells.[1][8]
These application notes are intended for research purposes only and are not for human use.[1][2] Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. New immunotherapy-enhancing drug making its way to the clinic | New Discoveries [damonrunyon.org]
- 5. | BioWorld [bioworld.com]
- 6. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Cell Signaling Technology [cellsignal.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Preparation of NVP-DKY709 Stock Solution in DMSO
Introduction
NVP-DKY709 is a first-in-class, orally active, and selective molecular glue degrader that targets the Ikaros family zinc finger 2 (IKZF2), also known as Helios.[1][2][3] It operates by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, inducing the recruitment and subsequent proteasomal degradation of IKZF2.[4][5] Notably, this compound spares other Ikaros family members such as IKZF1 and IKZF3 from degradation.[5][6][7] The IKZF2 transcription factor is critical for maintaining the function and stability of regulatory T cells (Tregs), which can suppress anti-tumor immune responses.[1][4][8][9] By degrading IKZF2, this compound reduces the suppressive activity of Tregs, thereby enhancing the body's immune response against malignant tumors.[8][9] These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for research purposes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.
| Property | Value | References |
| Molecular Formula | C₂₅H₂₇N₃O₃ | [1][2][4][10] |
| Molecular Weight | 417.50 g/mol | [1][2][4][11] |
| CAS Number | 2291360-73-9 | [1][2][4] |
| Appearance | White to off-white or light yellow solid powder | [1][2] |
| Solubility in DMSO | ≥ 10 mg/mL; up to 16.67 mg/mL (39.93 mM) | [2][4][11] |
Mechanism of Action: IKZF2 Degradation Pathway
This compound functions as a molecular glue to induce the degradation of IKZF2. The compound binds to the CRBN E3 ligase complex, altering its surface to recognize IKZF2 as a new substrate. This leads to the ubiquitination and subsequent degradation of IKZF2 by the proteasome, ultimately reducing the immunosuppressive function of Treg cells.
Experimental Protocols
Materials and Equipment
-
This compound solid powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator or water bath (for warming)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro assays.
-
Preparation: Before starting, ensure the this compound powder has equilibrated to room temperature to prevent condensation.
-
Weighing: Accurately weigh 5 mg of this compound powder and transfer it to a sterile vial.
-
Calculation of DMSO Volume:
-
Molecular Weight (MW) of this compound = 417.5 g/mol
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 417.5 g/mol ) = 0.0011976 L
-
Volume (µL) = 1197.6 µL (or 1.20 mL)[4]
-
-
Dissolution: Add 1.20 mL of high-quality DMSO to the vial containing the this compound powder.[4]
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a bath sonicator or warm it in a water bath at up to 60°C for 5-10 minutes to aid dissolution.[2][11] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][11]
Stock Solution Calculation Quick Reference
To facilitate the preparation of various stock concentrations, the following table provides the required volume of DMSO for different starting masses of this compound.
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.395 mL | 11.976 mL | 23.952 mL |
| 5 mM | 0.479 mL | 2.395 mL | 4.790 mL |
| 10 mM | 0.240 mL | 1.198 mL | 2.395 mL |
| Table adapted from MedchemExpress and calculated based on a molecular weight of 417.50 g/mol .[2][11] |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | References |
| Solid Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In DMSO | -20°C | 1 month | [2][11] |
| -80°C | 6 months | [2][11] |
Note: Always use freshly prepared working solutions for in vivo experiments on the day of use.[2] It is recommended to avoid repeated freeze-thaw cycles of the DMSO stock solution.[4]
References
- 1. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Chemietek [chemietek.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound (DKY709) | IKZF2 degrader | Probechem Biochemicals [probechem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. | BioWorld [bioworld.com]
- 9. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vivo Oral Formulation of NVP-DKY709
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo formulation of NVP-DKY709, a selective IKZF2 molecular glue degrader, for oral gavage administration in preclinical research. The information is compiled to assist in the consistent and effective delivery of this compound in animal models.
Introduction to this compound
This compound is a first-in-class, orally active, and selective molecular glue degrader that targets the Ikaros family zinc finger protein 2 (IKZF2 or Helios) for degradation via the cereblon (CRBN) E3 ligase complex.[1][2][3] IKZF2 is a critical transcription factor for the maintenance and function of regulatory T cells (Tregs), which play a significant role in suppressing anti-tumor immunity.[1][4] By selectively degrading IKZF2, this compound can reduce the suppressive activity of Tregs and enhance anti-tumor immune responses.[4] It is currently being investigated in clinical trials for the treatment of solid tumors.[4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting an appropriate formulation strategy.
| Property | Value | Source |
| Molecular Weight | 417.5 g/mol | [1] |
| Molecular Formula | C25H27N3O3 | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in DMSO at 10 mg/mL | [1] |
| Storage (Lyophilized) | -20°C, desiccated for up to 24 months | [1] |
| Storage (in DMSO) | -20°C for up to 3 months | [1] |
Pharmacokinetic Profile
Preclinical studies in mice and cynomolgus monkeys have demonstrated favorable pharmacokinetic properties for this compound, supporting its oral administration.
| Species | Dose (IV | PO) | CL (mL/min·kg) | t½ (h) | Cmax (ng/mL) | Oral BA (%) | Source |
| Mouse | 2 mg/kg | 3 mg/kg | 18 | 2.8 | 482 | 53% | [5][6] |
| Cynomolgus Monkey | 0.3 mg/kg | 1.0 mg/kg | 26 | 5.7 | 41 | 85% | [5] |
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound in promoting the degradation of IKZF2.
Caption: Mechanism of this compound-mediated IKZF2 degradation.
Recommended In Vivo Formulation Protocols
Several formulations have been successfully used for the oral administration of this compound in preclinical models. The choice of formulation may depend on the required dose, study duration, and animal model. It is recommended to prepare fresh formulations for each day of dosing.
Formulation 1: PEG300, Tween-80, and Saline
This formulation is suitable for achieving a clear solution at a concentration of at least 1 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO. Ensure the powder is completely dissolved.
-
In a sterile tube, add 10% of the final volume from the 10 mg/mL this compound stock solution in DMSO.
-
Add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.
-
Add 5% of the final volume of Tween-80 and mix until a homogenous solution is formed.
-
Add 45% of the final volume of sterile saline to reach the final desired concentration and volume.
-
Vortex the final solution thoroughly before administration.
Formulation 2: SBE-β-CD in Saline
This formulation utilizes sulfobutylether-beta-cyclodextrin (SBE-β-CD) as a solubilizing agent to create a clear solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline. Ensure the SBE-β-CD is completely dissolved.
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the 10 mg/mL this compound stock solution in DMSO.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Formulation 3: Corn Oil
This suspension is a common vehicle for oral gavage studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Protocol:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the 10 mg/mL this compound stock solution in DMSO.
-
Add 90% of the final volume of corn oil.
-
Vortex vigorously to create a uniform suspension. This formulation should be mixed well immediately before each administration to ensure homogeneity.
Experimental Workflow for Oral Gavage Study
The following diagram outlines a typical workflow for an in vivo study involving the oral administration of this compound.
Caption: A typical experimental workflow for an in vivo oral gavage study.
Safety Precautions
-
Follow all institutional guidelines and regulations for animal handling and experimentation.
-
This compound is a potent compound; appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling and formulation preparation.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
By following these detailed application notes and protocols, researchers can ensure the consistent and effective in vivo oral delivery of this compound, facilitating the robust evaluation of its therapeutic potential.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Long-Term Stability and Storage of NVP-DKY709 Solutions
Introduction
NVP-DKY709 is a first-in-class, orally active, and selective molecular glue degrader that targets the Ikaros family zinc finger 2 (IKZF2) transcription factor, also known as Helios.[1][2][3] It operates by binding to the Cereblon (CRBN) E3 ubiquitin ligase, inducing a conformational change that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of IKZF2.[4][5] This selective degradation of IKZF2, a key protein in maintaining the function and stability of regulatory T cells (Treg), reduces their suppressive activity and can enhance anti-tumor immune responses.[3][6] Given its potent and specific activity, ensuring the integrity and stability of this compound solutions is critical for obtaining reliable and reproducible results in research and preclinical studies. These application notes provide detailed protocols for the preparation, storage, and assessment of this compound solutions.
Mechanism of Action: this compound-Induced IKZF2 Degradation
This compound functions as a molecular glue, bringing the CRBN E3 ligase and the neo-substrate IKZF2 into close proximity. This induced interaction facilitates the transfer of ubiquitin molecules to IKZF2, marking it for degradation by the 26S proteasome. This targeted protein degradation pathway is central to the immunomodulatory effects of this compound.
Caption: this compound mediated degradation of IKZF2 via the CRBN E3 ligase pathway.
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the potency of this compound. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms based on manufacturer data.
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Solid Powder | -20°C | Up to 3 years | [5][7] |
| 4°C | Up to 2 years | [7] | |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | [2][4][5][7] |
| -20°C | Up to 1-3 months | [1][4][5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the steps for preparing a high-concentration stock solution of this compound from its solid form. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation.
Materials:
-
This compound powder
-
Anhydrous/molecular grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Warming bath or sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock, reconstitute 5 mg of this compound (Molecular Weight: 417.5 g/mol ) in 1.20 mL of DMSO.[1]
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming (up to 60°C) or sonication can be used to aid dissolution.[4][5]
-
Aliquoting and Storage: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5][7]
Protocol 2: Preparation of Formulations for In Vivo Use
For in vivo experiments, this compound stock solutions must be further diluted into a biocompatible vehicle. It is strongly recommended to prepare these working solutions fresh on the day of use.[4]
Formulation 1: PEG300/Tween-80/Saline [4][7]
-
Begin with a 10 mg/mL clear stock solution of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix again.
-
Finally, add 45% of the final volume of saline and mix until a clear solution is achieved.
Formulation 2: SBE-β-CD in Saline [4][7]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This solution can be stored at 4°C for up to one week.[7]
-
Begin with a 10 mg/mL clear stock solution of this compound in DMSO.
-
Add 10% of the final volume from the DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD solution.
-
Mix until the solution is clear.
Formulation 3: Corn Oil [4][5]
-
Begin with a 10 mg/mL clear stock solution of this compound in DMSO.
-
Add 10% of the final volume from the DMSO stock solution to 90% of the final volume of corn oil.
-
Mix thoroughly to ensure a uniform suspension.
Protocol 3: General Workflow for Assessing Long-Term Stability
To empirically determine the long-term stability of this compound in a specific formulation, a formal stability study should be conducted. This protocol provides a general workflow. The primary analytical method for small molecule stability is typically High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from potential degradants.
Caption: A general experimental workflow for a long-term stability study of this compound.
Methodology:
-
Preparation and Initial Analysis (T=0): Prepare a batch of the this compound solution in the desired formulation. Immediately perform an initial analysis to establish baseline parameters, including purity (via HPLC), visual appearance (for color change or precipitation), and pH.
-
Storage: Aliquot the solution into appropriate vials and store them under various temperature conditions (e.g., -80°C, -20°C, 4°C, and 25°C). Include protection from light if the compound is suspected to be light-sensitive.
-
Time-Point Testing: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve aliquots from each storage condition.
-
Analysis: Allow samples to return to room temperature and perform the same set of analyses as the T=0 sample. Use a stability-indicating HPLC method capable of resolving this compound from any potential degradation products.
-
Data Evaluation: Compare the results at each time point to the T=0 data. A significant change, typically defined as a loss of more than 5-10% of the initial concentration, indicates instability under those conditions. Plot the percentage of remaining this compound against time to establish a degradation profile.
The stability of this compound is crucial for its efficacy as a selective IKZF2 degrader. As a solid, it can be stored for extended periods at -20°C.[5][7] Once dissolved, stock solutions in DMSO are stable for up to 6 months at -80°C.[2][4][5][7] For experimental use, especially in vivo studies, it is imperative to prepare fresh working solutions daily and to handle stock solutions in a manner that avoids repeated freeze-thaw cycles.[1][4] By adhering to these storage and handling protocols, researchers can ensure the chemical integrity of this compound, leading to more accurate and reproducible experimental outcomes.
References
- 1. This compound | Cell Signaling Technology [cellsignal.com]
- 2. This compound (DKY709) | IKZF2 degrader | Probechem Biochemicals [probechem.com]
- 3. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 7. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nvp-dky709 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Nvp-dky709 in in vitro settings. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.[1][2][3][4] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which then recognizes and targets IKZF2 for ubiquitination and subsequent degradation by the proteasome.[1] This selective degradation of IKZF2, a key factor in the function and stability of regulatory T cells (Tregs), leads to the modulation of Treg and effector T cell (Teff) functions, ultimately enhancing anti-tumor immune responses.[2][4][5][6] this compound is noted for its selectivity for IKZF2, sparing other Ikaros family members like IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][3][4]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: A good starting point for a dose-response experiment is to test a wide range of concentrations spanning from low nanomolar to low micromolar. Based on published data, a range of 1 nM to 5 µM is recommended. In Jurkat cells, IKZF2 degradation has been observed at 2.5 µM after 16 hours, while increased IL-2 levels were seen in a range of 0.001-1 µM after 24 hours.[1] The reported DC50 (concentration for 50% of maximal degradation) for IKZF2 is 4 nM in cellular assays.[1]
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time will depend on the specific assay and the desired outcome. For observing IKZF2 protein degradation, significant downregulation has been reported in as little as 16 hours in Jurkat cells.[1] For functional assays, such as cytokine production (e.g., IL-2), a 24-hour incubation has been shown to be effective.[1][6] Longer-term experiments, up to 10 days, have been used to assess changes in cell populations and the expression of other markers like IFN-γ.[1] It is recommended to perform a time-course experiment (e.g., 8, 16, 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental goals.
Q4: What are the known off-target effects of this compound?
A4: this compound is characterized as a selective degrader of IKZF2.[2][3][4] It has been shown to spare the degradation of other Ikaros family members, IKZF1 and IKZF3.[1] However, like other molecular glues that hijack the CRBN E3 ligase, there is a potential for off-target protein degradation. Chemoproteomics studies on various CRBN-binding molecular glues have revealed a wide range of potential "neosubstrates".[7][8][9][10] While specific off-target data for this compound is not extensively published in the provided results, it is known to also degrade IKZF4 (with a DC50 of 13 nM) and SALL4 (with a DC50 of 2 nM).[1] Researchers should consider performing proteomics analysis to identify any unintended protein degradation in their specific cell model.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or minimal degradation of IKZF2. | Suboptimal this compound concentration. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 8, 16, 24, 48, 72 hours) to determine the optimal degradation kinetics. | |
| Low expression of CRBN in the cell line. | Verify CRBN expression levels in your cell line of interest via Western blot or qPCR. If CRBN expression is low, consider using a different cell model or overexpressing CRBN. | |
| Cell line is resistant to this compound-mediated degradation. | The cellular machinery required for degradation may vary between cell types. Test the compound in a sensitive cell line (e.g., Jurkat) as a positive control. | |
| Incorrect compound handling or storage. | Ensure this compound is properly dissolved and stored according to the manufacturer's instructions to maintain its activity. | |
| Decreased degradation at higher concentrations (Hook Effect). | Formation of inactive binary complexes. | At very high concentrations, the molecular glue can form binary complexes with either CRBN or the target protein (IKZF2), which are not productive for forming the ternary complex required for degradation. |
| To confirm a hook effect, perform a detailed dose-response curve with more data points at the higher concentration range. If a hook effect is observed, use concentrations in the optimal range where maximal degradation occurs. | ||
| High level of cytotoxicity observed. | Concentration of this compound is too high. | Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations below the cytotoxic threshold for your degradation and functional experiments. |
| Off-target effects leading to cell death. | If cytotoxicity is observed at concentrations where IKZF2 is not yet fully degraded, it may be due to off-target effects. Consider using a lower, more specific concentration or evaluating the effects in a knockout/knockdown model of a suspected off-target. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (typically <0.5%). Include a vehicle-only control in your experiments. | |
| Inconsistent or variable results between experiments. | Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment. |
| Variability in reagent preparation. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. Ensure all other reagents are of high quality and prepared consistently. | |
| Assay-specific technical variability. | Optimize all steps of your assay, including cell seeding, compound addition, and downstream processing (e.g., protein extraction, antibody incubation). |
Quantitative Data Summary
| Parameter | Value | Assay/Context | Reference |
| IKZF2 DC50 | 4 nM | Cellular degradation assay | [1] |
| IKZF4 DC50 | 13 nM | Cellular degradation assay | [1] |
| SALL4 DC50 | 2 nM | Cellular degradation assay | [1] |
| CRBN IC50 | 0.130 µM | Biochemical binding assay | [5] |
| Effective Concentration for IKZF2 Degradation | 2.5 µM (16h) | Jurkat cells | [1] |
| Effective Concentration for IL-2 Induction | 0.001 - 1 µM (24h) | PHA-stimulated Jurkat cells | [1] |
| Effective Concentration for Functional T-cell Assays | 2.5 nM - 2.4 µM (10 days) | T-cell functional assays | [1] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound via Dose-Response Western Blot
This protocol outlines a method to determine the concentration of this compound that yields the desired level of IKZF2 degradation in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Reagents and equipment for SDS-PAGE and Western blotting
-
Primary antibodies: anti-IKZF2, anti-CRBN, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Incubate the cells overnight to allow for attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 0 nM, 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 5 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 24 hours). This can be optimized with a time-course experiment.
-
-
Protein Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using an appropriate volume of ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation to remove cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with primary antibodies against IKZF2, CRBN, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image using a gel documentation system.
-
-
Data Analysis:
-
Quantify the band intensities for IKZF2 and the loading control using image analysis software.
-
Normalize the IKZF2 band intensity to the loading control for each sample.
-
Plot the normalized IKZF2 levels against the log of the this compound concentration to determine the DC50 value.
-
Visualizations
Caption: this compound signaling pathway leading to IKZF2 degradation and enhanced anti-tumor immunity.
Caption: Experimental workflow for determining the optimal this compound concentration in vitro.
Caption: A decision tree for troubleshooting the absence of IKZF2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics. | Broad Institute [broadinstitute.org]
- 8. researchgate.net [researchgate.net]
- 9. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics [ouci.dntb.gov.ua]
- 10. biorxiv.org [biorxiv.org]
Nvp-dky709 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for Nvp-dky709. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an orally active and selective IKZF2 molecular glue degrader.[1][2] Like many small molecule kinase inhibitors, it is a lipophilic compound with inherently low solubility in aqueous solutions, which can pose challenges for its use in in vitro and in vivo experimental settings.[3][4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in DMSO at concentrations up to 10 mg/mL.[5][6] It is recommended to prepare fresh stock solutions and use them promptly.[1] For long-term storage, stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: My this compound precipitated when I diluted my DMSO stock in an aqueous buffer. What should I do?
A3: This is a common issue due to the poor aqueous solubility of this compound. To avoid precipitation, it is crucial to use a co-solvent system. Direct dilution of a high-concentration DMSO stock into an aqueous buffer is likely to cause the compound to crash out of solution. Refer to the detailed experimental protocols below for preparing stable aqueous formulations.
Q4: Can I use sonication or heating to dissolve this compound?
A4: Yes, if precipitation or phase separation occurs during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[1] However, it is essential to ensure that the temperature and duration of these treatments do not degrade the compound.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvent systems for the preparation of working solutions.
| Formulation Components | Final Concentration | Observation |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1 mg/mL (2.40 mM) | Clear solution[1][2][7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1 mg/mL (2.40 mM) | Clear solution[1][2][7] |
| 10% DMSO, 90% Corn Oil | ≥ 1 mg/mL (2.40 mM) | Clear solution[1][2][7] |
| Water | Insoluble | -[8] |
| Ethanol | Insoluble | -[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
This compound is supplied as a lyophilized powder.[5]
-
To prepare a 10 mM stock solution, reconstitute 5 mg of the powder in 1.20 mL of fresh, high-quality DMSO.[5]
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles.[5]
Protocol 2: Preparation of an Aqueous Formulation with PEG300 and Tween-80
This protocol is suitable for preparing a clear aqueous solution of this compound.
-
Begin with a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition.
-
Add 100 µL of the 10 mg/mL DMSO stock solution to 400 µL of PEG300 and mix until the solution is clear.[1][7]
-
Add 50 µL of Tween-80 to the mixture and mix until clear.[1][7]
-
Add 450 µL of saline to adjust the final volume to 1 mL.[1][7]
Protocol 3: Preparation of an Aqueous Formulation with SBE-β-CD
This protocol utilizes a cyclodextrin to enhance solubility.
-
Start with a 10 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of working solution, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline solution.[1][7]
Protocol 4: Preparation of a Corn Oil Formulation
This protocol is intended for in vivo oral administration.
-
Begin with a 10 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the formulation, add 100 µL of the 10 mg/mL DMSO stock solution to 900 µL of corn oil.[1][7]
-
Mix thoroughly until a uniform suspension or solution is achieved.
Mechanism of Action: this compound Signaling Pathway
This compound acts as a molecular glue, inducing the degradation of the transcription factor IKZF2 (Helios).[9] This is achieved by redirecting the cereblon (CRBN) E3 ubiquitin ligase complex to IKZF2, leading to its ubiquitination and subsequent proteasomal degradation.[1][7] The degradation of IKZF2 in regulatory T cells (Tregs) can enhance anti-tumor immune responses.[10][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. iris.hi.is [iris.hi.is]
- 4. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. New immunotherapy-enhancing drug making its way to the clinic | New Discoveries [damonrunyon.org]
Nvp-dky709 Technical Support Center: Investigating Potential Off-Target Effects on IKZF1 and IKZF3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the potential off-target effects of Nvp-dky709, with a specific focus on the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, orally active, and selective molecular glue degrader.[1][2][3] Its mechanism involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. This binding alters the conformation of CRBN, creating a novel surface that selectively recruits the transcription factor IKZF2 (Helios) for ubiquitination and subsequent proteasomal degradation.[1][4] This targeted degradation of IKZF2 is being investigated for its potential in cancer immunotherapy by reducing the suppressive activity of regulatory T cells (Treg cells).[4][5]
Q2: Does this compound induce the degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos)?
No, current data indicates that this compound is highly selective for IKZF2 and spares IKZF1 and IKZF3 from degradation.[2][3][4] This selectivity is a key differentiator from other well-known CRBN-modulating drugs like lenalidomide and pomalidomide, which do induce the degradation of IKZF1 and IKZF3.[6][7]
Q3: What is the experimental evidence for the selectivity of this compound?
The selectivity of this compound has been demonstrated in multiple studies. For example, in Jurkat cells treated with this compound (2.5μM for 16 hours), a significant downregulation of IKZF2 was observed, while the levels of IKZF1 and IKZF3 were not affected.[1] The structural basis for this selectivity has been elucidated through X-ray crystallography of the DDB1:CRBN:this compound:IKZF2 ternary complex, which revealed the specific molecular interactions that favor IKZF2 recruitment over IKZF1 and IKZF3.[2][4]
Q4: How does the selectivity of this compound for IKZF2 differ from immunomodulatory drugs (IMiDs) like lenalidomide?
IMiDs such as lenalidomide and pomalidomide also function by binding to CRBN. However, they induce a different conformational change in the E3 ligase, which leads to the recruitment and degradation of IKZF1 and IKZF3.[8][9][10] This is the primary mechanism behind both their therapeutic effects in multiple myeloma and certain side effects.[8][7] this compound was developed through a medicinal chemistry campaign specifically designed to redirect the degradation selectivity of CRBN binders away from IKZF1/3 and towards IKZF2.[4]
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Unexpected decrease in IKZF1 or IKZF3 protein levels in our cell-based assay after this compound treatment.
Possible Causes and Solutions:
-
Compound Purity/Identity:
-
Question: Have you verified the identity and purity of your this compound compound?
-
Action: We recommend verifying the compound's identity and purity using methods like LC-MS and NMR. Contamination with other CRBN-modulating agents (e.g., lenalidomide) could lead to off-target degradation of IKZF1/IKZF3.
-
-
Cell Line Specificity:
-
Question: Are you using a highly specialized or genetically modified cell line?
-
Action: While this compound has shown high selectivity in standard cell lines like Jurkat, unforeseen off-target effects could potentially arise in unique cellular contexts.[1] We recommend including a positive control (e.g., lenalidomide) and a negative control (vehicle) to confirm the expected degradation profiles.
-
-
Experimental Artifacts:
-
Question: Could there be issues with the Western blot or other protein detection methods?
-
Action: Please refer to our detailed Western Blot Troubleshooting Protocol below to rule out technical errors such as antibody cross-reactivity or inconsistent protein loading.
-
Issue 2: Inconsistent or weak degradation of the intended target, IKZF2.
Possible Causes and Solutions:
-
Suboptimal Compound Concentration or Incubation Time:
-
Question: Have you performed a dose-response and time-course experiment?
-
Action: The optimal concentration and duration of treatment can vary between cell types. We recommend a dose-response curve (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions for IKZF2 degradation in your specific system. This compound has shown a DC50 of 4 nM for IKZF2.[1]
-
-
Cellular Health and Proteasome Function:
-
Question: Are the cells healthy and is the ubiquitin-proteasome system fully functional?
-
Action: The degradation of IKZF2 is dependent on a functional proteasome. Ensure cells are healthy and not under stress from other factors. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG-132). This should rescue IKZF2 from degradation, confirming the mechanism.
-
-
Low CRBN Expression:
-
Question: Does your cell line express sufficient levels of Cereblon (CRBN)?
-
Action: The activity of this compound is dependent on CRBN expression. Verify CRBN protein levels in your cell line via Western blot. If CRBN levels are low, consider using a cell line with higher endogenous expression or an overexpression system.
-
Data Summary
The following table summarizes the degradation selectivity profile of this compound in comparison to a classic IMiD, Lenalidomide.
| Compound | Primary Target(s) for Degradation | Effect on IKZF1 | Effect on IKZF3 | Reported DC50 / IC50 |
| This compound | IKZF2, IKZF4, SALL4[1] | No significant degradation[1] | No significant degradation[1][5] | IKZF2: 4 nM[1] |
| Lenalidomide | IKZF1, IKZF3 | Degradation[9] | Degradation[6][9] | TNF-α secretion: 13 nM[7] |
Experimental Protocols
Protocol 1: Western Blot Analysis for IKZF1, IKZF3, and IKZF2 Degradation
-
Cell Culture and Treatment: Plate your cells of interest (e.g., Jurkat, primary T cells) at an appropriate density. Allow cells to adhere or stabilize overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM - 5 µM), a vehicle control (e.g., DMSO), and a positive control for IKZF1/3 degradation (e.g., 1 µM Lenalidomide) for the desired time (e.g., 16-24 hours).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[11]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for IKZF1, IKZF3, IKZF2, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of IKZF1, IKZF3, and IKZF2 to the loading control.
Visualizations
Caption: this compound selectively recruits IKZF2 to the CRBN E3 ligase for degradation, sparing IKZF1 and IKZF3.
Caption: Troubleshooting workflow for unexpected IKZF1/IKZF3 degradation with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 7. selleck.co.jp [selleck.co.jp]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. catalog.library.reed.edu [catalog.library.reed.edu]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
How to minimize variability in Nvp-dky709 animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Nvp-dky709.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class, orally active, and selective molecular glue degrader of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.[1][2] It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase, which then recruits IKZF2 for ubiquitination and subsequent proteasomal degradation.[3][4][5] This selective degradation of IKZF2, while sparing other Ikaros family members like IKZF1 and IKZF3, leads to the modulation of regulatory T cell (Treg) function and enhances anti-tumor immunity.[1][6]
Q2: What are the known pharmacokinetic parameters of this compound in preclinical animal models?
A2: Pharmacokinetic studies have been conducted in mice and cynomolgus monkeys, demonstrating good oral bioavailability.[7] Key parameters are summarized in the table below.
Q3: In which animal models has this compound been tested?
A3: this compound has been evaluated in a mouse breast cancer xenograft model using MDA-MB-231 cells.[2][7] Studies have also been conducted in mice with a humanized immune system and in cynomolgus monkeys to assess its effects on the immune system.[6][8]
Q4: What is the recommended storage for this compound?
A4: this compound should be stored as a lyophilized powder at -20°C and can be kept for up to 24 months. Once reconstituted in a solvent like DMSO, the solution should be stored at -20°C and used within 3 months to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.[9]
Troubleshooting Guides
Issue 1: High variability in tumor growth in our MDA-MB-231 xenograft model.
Possible Causes and Solutions:
-
Inconsistent Cell Viability and Number:
-
Q: Are you ensuring consistent cell health and passage number?
-
A: Use MDA-MB-231 cells at a consistent and low passage number. Ensure high cell viability (>95%) at the time of injection using a method like trypan blue exclusion.
-
-
Variable Injection Technique:
-
Q: Is the injection volume and location standardized across all animals?
-
A: Inject a precise volume of cell suspension subcutaneously into the same flank for all animals. Orthotopic injection into the mammary fat pad is also a described method and may provide a more relevant tumor microenvironment.[10]
-
-
Use of Matrigel:
-
Q: Are you using Matrigel, and is its concentration and temperature consistent?
-
A: The use of Matrigel can accelerate tumor progression.[10] If used, ensure it is thawed on ice and mixed with the cell suspension at a consistent ratio (e.g., 1:1) immediately before injection to prevent premature polymerization.
-
-
Animal Strain and Health:
-
Q: Are the mice of a consistent age, sex, and health status?
-
A: Use immunodeficient mice (e.g., CD-1 nude) of the same age (at least 8 weeks) and sex.[10] Allow for an adaptation period in a pathogen-free environment with ad libitum access to food and water.
-
Issue 2: Inconsistent drug exposure and pharmacodynamic effects after oral administration.
Possible Causes and Solutions:
-
Improper Oral Gavage Technique:
-
Q: Is the oral gavage procedure performed consistently and by trained personnel?
-
A: Improper gavage can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect drug absorption and animal health, introducing variability.[11][12] Ensure personnel are well-trained and the procedure is performed gently and consistently. The use of a flexible gavage needle may reduce the risk of injury.
-
-
Vehicle Formulation and Preparation:
-
Q: Is the vehicle for this compound prepared fresh and consistently for each experiment?
-
A: A common vehicle for oral administration in mice is a solution of 2% methylcellulose and 0.5% Tween 80.[10] It is crucial to prepare this vehicle consistently and ensure this compound is fully dissolved or suspended uniformly before each administration.
-
-
Fasting and Dosing Time:
-
Q: Are the animals fasted before dosing, and is the dosing performed at the same time each day?
-
A: The presence of food in the stomach can affect the absorption of orally administered drugs. A consistent fasting period (e.g., 4-6 hours) before dosing can help standardize absorption.[13] Administering the drug at the same time each day will minimize variability due to circadian rhythms.
-
Issue 3: Variability in immune cell populations and function in humanized mouse models.
Possible Causes and Solutions:
-
Donor-to-Donor Variability:
-
Q: Are you using hematopoietic stem cells from a single donor for each experimental cohort?
-
A: Human immune cell reconstitution can vary significantly depending on the donor. Using cells from a single donor for all animals within an experiment can minimize this source of variability.
-
-
Level of Human Cell Engraftment:
-
Q: Are you assessing the level of human immune cell engraftment before starting the treatment?
-
A: The extent of humanization can differ between individual mice. It is advisable to measure the percentage of human immune cells (e.g., hCD45+) in peripheral blood and randomize animals into treatment groups based on their engraftment levels.
-
-
Graft-versus-Host Disease (GvHD):
-
Q: Are you monitoring for signs of GvHD?
-
A: GvHD is a common complication in humanized mouse models and can significantly impact the results. Monitor animals for clinical signs of GvHD such as weight loss, hunched posture, and ruffled fur.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Parameter | Mouse (3 mg/kg, p.o.) | Cynomolgus Monkey (1.0 mg/kg, p.o.) |
| Cmax (ng/mL) | 482 | 41 |
| Tmax (h) | 1 | 4 |
| AUC (ng/mL*h) | 1506 | 516 |
| Half-life (h) | 2.8 | 5.7 |
| Oral Bioavailability (%) | 53 | 89 |
Data sourced from MedChemExpress and BioWorld.[7][9]
Experimental Protocols
Protocol 1: MDA-MB-231 Xenograft Model
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells using trypsin-EDTA when they reach 70-80% confluency.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in serum-free DMEM or PBS at a concentration of 2 x 10^7 cells/mL.
-
If using Matrigel, mix the cell suspension 1:1 with ice-cold Matrigel immediately before injection.
-
-
Animal Preparation:
-
Use 8-week-old female immunodeficient mice (e.g., CD-1 nude).
-
Allow mice to acclimatize for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 0.1 mL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm^3).
-
Protocol 2: Oral Administration of this compound
-
Drug Formulation:
-
Prepare a vehicle solution of 2% methylcellulose and 0.5% Tween 80 in sterile water.
-
Calculate the required amount of this compound for the desired dose (e.g., 100 mg/kg).
-
Suspend the this compound powder in the vehicle. Ensure a uniform suspension by vortexing or sonicating. Prepare fresh daily.
-
-
Animal Dosing:
-
Weigh each mouse to determine the exact volume of the drug suspension to administer.
-
Administer the drug suspension orally using a gavage needle.
-
Perform the gavage at the same time each day to minimize circadian variability.
-
-
Monitoring:
-
Monitor the animals for any adverse effects following administration.
-
Continue dosing as per the experimental design (e.g., once daily for 28 days).[9]
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound in a xenograft model.
References
- 1. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 2. This compound (DKY709) | IKZF2 degrader | Probechem Biochemicals [probechem.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. | BioWorld [bioworld.com]
- 8. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. med.nyu.edu [med.nyu.edu]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Repeated Daily Use of Intragastric Gavage Hinders Induction of Oral Tolerance to Ovalbumin in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Nvp-dky709 stability in cell culture media over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NVP-DKY709, a selective IKZF2 molecular glue degrader. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a molecular glue degrader that selectively targets the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios. It functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which then recruits IKZF2 for ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] This targeted degradation of IKZF2 can modulate the function of regulatory T cells (Tregs) and enhance anti-tumor immune responses.[2][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its potency and stability. Recommendations for both lyophilized powder and solutions are summarized in the table below. It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles.[6]
Q3: How should I prepare this compound stock and working solutions?
A3: this compound is soluble in DMSO.[6] For a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.20 mL of DMSO.[6] Working solutions for cell culture experiments should be prepared by diluting the stock solution in fresh cell culture medium to the desired final concentration. For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]
Q4: What is the stability of this compound in cell culture media?
A4: Currently, there is no publicly available quantitative data on the stability of this compound in specific cell culture media over extended periods. The stability of a small molecule in aqueous-based cell culture media can be influenced by factors such as pH, temperature, and interactions with media components. To ensure the compound's activity is maintained throughout your experiment, it is recommended to perform a stability assessment under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: Does this compound have any known off-target effects?
A5: this compound is highly selective for IKZF2.[4][7] However, some studies have shown that it can also degrade IKZF4 and the transcription factor SALL4.[1][7] It is important to consider these potential off-target effects when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low degradation of IKZF2 | Compound instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). Consider replenishing the medium with fresh compound during long-term experiments. |
| Incorrect compound concentration: The concentration of this compound may be too low to effectively degrade IKZF2. | Perform a dose-response experiment to determine the optimal concentration for your cell line. The DC50 for IKZF2 degradation is reported to be in the low nanomolar range (around 4 nM).[1] | |
| Low CRBN expression: The cell line being used may have low expression of CRBN, which is essential for this compound's mechanism of action. | Verify the expression of CRBN in your cell line using techniques such as Western blotting or qPCR. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to this compound. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| Inconsistent results between experiments | Variability in compound preparation: Inconsistent preparation of stock or working solutions can lead to variability in the final concentration. | Ensure accurate and consistent preparation of all solutions. Aliquot stock solutions to minimize freeze-thaw cycles.[6] |
| Cell culture conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize all cell culture parameters to ensure reproducibility. | |
| Unexpected cellular phenotypes | Off-target effects: The observed phenotype may be due to the degradation of off-target proteins such as IKZF4 or SALL4.[1][7] | Design control experiments to investigate the potential involvement of off-target effects. For example, use siRNA to specifically knock down IKZF2 and compare the phenotype to that observed with this compound treatment. |
| Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.5%). |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Lyophilized Powder | -20°C (desiccated) | 24 months | [6] |
| Stock Solution in DMSO | -20°C | Up to 3 months | [6] |
| Stock Solution in DMSO | -80°C | Up to 6 months | [1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required for your experiments
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the test solution: Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for sampling at all time points.
-
Time zero (T=0) sample: Immediately after preparing the test solution, take an aliquot (e.g., 1 mL), and store it at -80°C until analysis.
-
Incubate the remaining test solution: Place the test solution in an incubator under standard cell culture conditions (37°C, 5% CO2).
-
Collect samples at various time points: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated test solution and store them at -80°C.
-
Sample preparation for HPLC analysis:
-
Thaw all samples (including the T=0 sample).
-
To precipitate proteins that may interfere with the analysis, add an equal volume of cold acetonitrile to each sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC analysis:
-
Develop an HPLC method to separate this compound from any potential degradation products. A common starting point is a C18 column with a gradient elution using a mobile phase of water and acetonitrile (with or without a modifier like 0.1% formic acid).
-
Inject the prepared samples onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in the cell culture medium.
-
Visualizations
Caption: Mechanism of action of this compound leading to IKZF2 degradation.
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 4. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (Open Access) Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy. (2023) | Simone Bonazzi | 58 Citations [scispace.com]
- 6. This compound | Cell Signaling Technology [cellsignal.com]
- 7. This compound (DKY709) | IKZF2 degrader | Probechem Biochemicals [probechem.com]
Technical Support Center: Managing Potential Toxicity of NVP-DKY709 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with the use of NVP-DKY709 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential toxicities?
A1: this compound is a molecular glue degrader that selectively targets the transcription factor IKZF2 (Helios) for degradation via the Cereblon (CRBN) E3 ubiquitin ligase pathway.[1][2] This degradation is intended to enhance anti-tumor immunity by suppressing the function of regulatory T cells (Tregs).[3][4] However, potential toxicities can arise from:
-
On-target immunomodulation: Excessive immune activation due to Treg suppression could lead to immune-related adverse events (irAEs).
-
Off-target degradation: this compound has been shown to also degrade IKZF4 (Eos) and SALL4.[1] Degradation of these proteins may lead to other toxicities.
Q2: What are the potential off-target toxicities associated with this compound?
A2: The known off-target degradation of IKZF4 and SALL4 by this compound suggests two main areas of potential toxicity:
-
Immune dysregulation due to IKZF4 degradation: Knockout of the Ikzf4 gene in mice has been associated with enlarged spleen and lymph nodes, and chronic inflammation of internal organs.[5] Therefore, prolonged treatment with this compound could potentially lead to autoimmune-like symptoms.
-
Developmental toxicities due to SALL4 degradation: SALL4 is a critical transcription factor in embryonic development. Its degradation is implicated in the teratogenic effects of thalidomide, which include limb deformities and other developmental abnormalities.[6][7][8] Therefore, use of this compound in pregnant animals is strongly discouraged.
Q3: What are the expected signs of immune-related adverse events (irAEs) in animal models?
A3: Based on general knowledge of immunotherapies, researchers should monitor for signs of excessive immune activation, which may include:
-
Inflammation at the tumor site or in other organs.
-
Weight loss and cachexia.
-
Dermatitis or other skin conditions.
-
Gastrointestinal issues such as diarrhea or colitis.
-
Changes in hematological parameters, such as lymphocytosis or neutropenia.
Troubleshooting Guides
Issue 1: Observing Signs of Systemic Inflammation or Autoimmunity
Symptoms:
-
Progressive weight loss.
-
Enlarged spleen or lymph nodes upon necropsy.[5]
-
Inflammatory infiltrates in non-tumor tissues observed in histology.
-
Elevated levels of pro-inflammatory cytokines in serum.
Potential Cause:
-
On-target effect of prolonged Treg suppression leading to excessive immune activation.
-
Off-target degradation of IKZF4 contributing to a loss of immune tolerance.[5]
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound to a level that maintains anti-tumor efficacy while minimizing inflammatory side effects.
-
Intermittent Dosing: Implement a dosing holiday to allow for the recovery of immune homeostasis.
-
Supportive Care: Provide supportive care to manage symptoms, such as nutritional support for weight loss.
-
Corticosteroid Administration: In severe cases, consider the use of corticosteroids to dampen the excessive immune response, although this may also impact anti-tumor efficacy.
-
Biomarker Analysis: Monitor levels of relevant cytokines (e.g., IFN-γ, TNF-α) and immune cell populations (e.g., CD4+, CD8+ T cells) to correlate with the observed toxicity.
Issue 2: Concerns Regarding Potential Developmental and Reproductive Toxicity
Context:
-
Experiments involving breeding colonies or sexually mature animals where pregnancy is a possibility.
Potential Cause:
Troubleshooting Steps:
-
Avoid Use in Pregnant Animals: this compound should not be administered to pregnant animals due to the high risk of teratogenicity.
-
Use of Sexually Immature Animals: When possible, conduct studies in sexually immature animals to avoid the risk of pregnancy.
-
Segregation of Sexes: If using sexually mature animals, house males and females separately to prevent breeding during the study period.
-
Washout Period: If breeding is a component of the research, ensure a sufficient washout period after the last this compound dose to eliminate the compound before pairing animals. The duration of this washout period should be determined based on the pharmacokinetic profile of the drug.
Data Presentation
Table 1: Potential Toxicities Associated with this compound and Recommended Monitoring Parameters
| Potential Toxicity | On/Off-Target | Potential Clinical Signs in Animal Models | Monitoring Parameters |
| Immune-Related Adverse Events (irAEs) | On-target (IKZF2) & Off-target (IKZF4) | Weight loss, dermatitis, diarrhea, colitis | Body weight, clinical scoring, complete blood count (CBC) with differential, serum cytokine levels, histopathology of key organs |
| Systemic Inflammation/Autoimmunity | Off-target (IKZF4) | Splenomegaly, lymphadenopathy | Organ weights (spleen, lymph nodes), histopathology, immune cell phenotyping by flow cytometry |
| Developmental and Reproductive Toxicity | Off-target (SALL4) | Embryonic lethality, fetal malformations | Not applicable for direct monitoring during efficacy studies. Prevention is key. |
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodent Models
-
Baseline Data Collection: Prior to the first dose of this compound, record baseline body weight, food and water consumption, and collect blood for baseline hematology and clinical chemistry.
-
Daily Clinical Observations: Observe each animal daily for clinical signs of toxicity, including changes in posture, activity, grooming, and any signs of pain or distress.
-
Weekly Body Weight Measurement: Record the body weight of each animal at least twice weekly. A weight loss of more than 15-20% from baseline is a common humane endpoint.
-
Interim Blood Collection: Collect blood samples at predetermined intervals (e.g., weekly or bi-weekly) for hematology and serum cytokine analysis.
-
Terminal Procedures: At the end of the study, perform a complete necropsy. Collect major organs for weight measurement and histopathological examination.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to IKZF2 degradation.
Caption: Potential on-target and off-target toxicity pathways of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 5. Ikzf4 MGI Mouse Gene Detail - MGI:1343139 - IKAROS family zinc finger 4 [informatics.jax.org]
- 6. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome [ouci.dntb.gov.ua]
- 7. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide promotes degradation of SALL4, a transcription factor implicated in Duane Radial Ray syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in Nvp-dky709 experiments.
Welcome to the technical support center for Nvp-dky709. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class, orally active, and selective molecular glue degrader.[1][2] It functions by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), which alters CRBN's substrate specificity. This alteration promotes the recruitment of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios, leading to its ubiquitination and subsequent degradation by the proteasome.[1][3][4]
Q2: How selective is this compound?
A2: this compound is highly selective for the degradation of IKZF2.[3][5] It was specifically designed to spare other Ikaros family members, IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][3][6] However, it has been shown to also degrade IKZF4 and the transcription factor SALL4.[1][7]
Q3: What is the expected biological outcome of this compound treatment in immune cells?
A3: IKZF2 is a crucial transcription factor for maintaining the function and stability of immunosuppressive regulatory T cells (Tregs).[3][5][8] By degrading IKZF2, this compound reduces the suppressive activity of Tregs.[3][5] This can restore the function of effector T cells (Teffs), leading to an enhanced anti-tumor immune response.[3][5] For instance, in Jurkat T cells, treatment with this compound has been shown to increase the production of Interleukin-2 (IL-2).[1][9]
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound is orally bioavailable and has demonstrated anti-tumor effects in mouse models of breast cancer.[1][2][9] It has also been evaluated in a phase I clinical trial for patients with advanced solid tumors.[2][9]
Troubleshooting Guides
Q1: I am not observing IKZF2 degradation in my cell line after this compound treatment. What are the possible causes?
A1: Several factors could contribute to a lack of IKZF2 degradation. Please consider the following troubleshooting steps:
-
CRBN Expression: The mechanism of this compound is dependent on the presence of Cereblon (CRBN).[1] Verify that your cell line expresses sufficient levels of CRBN. Low or absent CRBN expression will render the compound ineffective.
-
Compound Integrity and Concentration: Ensure the compound has been stored correctly (lyophilized at -20°C, in solution at -20°C or -80°C) to prevent degradation.[2][4] Confirm the accuracy of the concentration used; we recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Treatment Duration: Degradation is a time-dependent process. While effects can be seen within hours, optimal degradation may require longer incubation times (e.g., 16-24 hours).[1][5]
-
Cellular Context: The efficiency of degradation can be cell-type specific. The reported DC50 of ~4 nM was determined in specific cellular assays, and this may vary in your system.[1][4][7]
-
Experimental Controls: Always include a vehicle control (e.g., DMSO) and consider a positive control if available (e.g., a cell line known to be responsive).
Q2: I am observing toxicity or off-target effects that are not expected. How should I interpret this?
A2: While this compound is designed for high selectivity, unexpected effects can occur. Here is a guide to interpreting these results:
-
Confirm On-Target Effect: First, confirm that you are observing IKZF2 degradation at the concentrations causing toxicity. If toxicity occurs at concentrations well above the DC50 for IKZF2 degradation, it is more likely to be an off-target effect.
-
Potential Off-Target Degradation: this compound is known to degrade IKZF4 and SALL4.[1][7] Investigate whether the observed phenotype could be linked to the degradation of these proteins.
-
CRBN-Independent Effects: At very high concentrations, compounds can exhibit effects independent of their primary mechanism. We recommend using the lowest effective concentration that achieves the desired level of IKZF2 degradation.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the perturbation of the IKZF2 pathway or may have unique dependencies that lead to a toxic response.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
| Parameter | Target | Value | Cell Line/System | Reference |
| DC50 | IKZF2 | 4 nM | Cellular Assays | [1][4][7] |
| IKZF4 | 13 nM | Cellular Assays | [1][7] | |
| SALL4 | 2 nM | Cellular Assays | [1][7] | |
| IC50 | CRBN | 130 nM | Biochemical Assay | [9] |
| Kd | CRBN | 18 nM | Biochemical Assay | [7] |
Table 1: In Vitro Potency and Binding Affinity of this compound.
| Species | Parameter | Value | Dosing Route | Reference |
| Mouse | Cmax | 482 ng/mL | Oral | [9] |
| t1/2 | 2.8 h | Oral | [9] | |
| Oral BA | 53% | Oral | [9] | |
| Cynomolgus Monkey | Cmax | 41 ng/mL | Oral | [9] |
| t1/2 | 5.7 h | Oral | [9] | |
| Oral BA | 85% | Oral | [9] |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species.
Experimental Protocols
Protocol 1: In Vitro IKZF2 Degradation Assay
-
Cell Plating: Seed your cells of interest in an appropriate plate format and density to allow for at least 24 hours of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4] From this stock, create a series of dilutions in your cell culture medium to achieve the desired final concentrations for your dose-response experiment (e.g., 0.1 nM to 1 µM).
-
Treatment: Add the this compound dilutions and a vehicle control (DMSO) to the cells.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Normalize protein levels and perform SDS-PAGE followed by Western blotting to detect IKZF2, CRBN, and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities to determine the extent of IKZF2 degradation relative to the vehicle control and calculate the DC50.
Visualizations
Caption: Mechanism of action for this compound as a molecular glue degrader.
Caption: Experimental workflow for an in vitro IKZF2 degradation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 3. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. This compound (DKY709) | IKZF2 degrader | Probechem Biochemicals [probechem.com]
- 8. New immunotherapy-enhancing drug making its way to the clinic | New Discoveries [damonrunyon.org]
- 9. | BioWorld [bioworld.com]
Validation & Comparative
A Head-to-Head Comparison: Nvp-dky709 vs. Anti-PD1 Therapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, novel mechanisms of action are continuously being explored to overcome resistance and enhance anti-tumor responses. This guide provides an objective comparison of the efficacy of Nvp-dky709, a first-in-class selective Ikaros family zinc finger protein 2 (IKZF2) degrader, and anti-Programmed Cell Death Protein 1 (anti-PD1) therapy, a cornerstone of current immunotherapy. This comparison is based on available preclinical data, focusing on their mechanisms of action, anti-tumor efficacy, and effects on the tumor microenvironment.
Mechanism of Action: A Tale of Two Strategies
This compound and anti-PD1 therapies employ distinct strategies to bolster the immune system's fight against cancer.
This compound: Targeting Regulatory T Cells
This compound is an orally active molecular glue that selectively targets IKZF2 (Helios) for degradation via the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] IKZF2 is a key transcription factor for the stability and function of regulatory T cells (Tregs), an immunosuppressive immune cell population often found in the tumor microenvironment.[1] By degrading IKZF2, this compound destabilizes Tregs, reducing their suppressive function and thereby enhancing the activity of anti-tumor effector T cells.[1]
Anti-PD1 Therapy: Releasing the Brakes on Effector T Cells
Anti-PD1 therapy, on the other hand, is an immune checkpoint blockade. PD-1 is an inhibitory receptor expressed on activated T cells.[2] Its ligand, PD-L1, is often expressed on tumor cells. The binding of PD-1 to PD-L1 delivers an inhibitory signal to the T cell, effectively putting the brakes on the anti-tumor immune response.[2] Anti-PD1 monoclonal antibodies block this interaction, releasing the brakes and allowing T cells to recognize and attack cancer cells more effectively.
References
A Comparative Guide to IKZF Degraders: NVP-DKY709 Versus Other Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, with Ikaros Zinc Finger (IKZF) transcription factors emerging as critical targets in oncology and immunology. This guide provides an in-depth comparison of NVP-DKY709, a selective IKZF2 degrader, with other notable IKZF degraders in the literature, including both selective and pan-IKZF agents. We present a comprehensive analysis of their performance, supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Executive Summary
Ikaros family members, particularly IKZF1 (Ikaros) and IKZF3 (Aiolos), are established therapeutic targets in hematological malignancies, as exemplified by the clinical success of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide. These agents function as "molecular glues," inducing the degradation of IKZF1 and IKZF3 via the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3] More recently, selective degradation of IKZF2 (Helios), a key regulator of regulatory T cell (Treg) stability and function, has garnered significant interest for cancer immunotherapy.[4][5] this compound has emerged as a first-in-class, selective IKZF2 degrader.[4][6] This guide will compare this compound against pan-IKZF1/3 degraders and other selective IKZF2 degraders.
Comparative Performance of IKZF Degraders
The following tables summarize the quantitative data for this compound and other IKZF degraders based on their degradation potency (DC50) and maximal degradation (Dmax) against various IKZF family members.
Table 1: Selective IKZF2 Degraders
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line/System | Reference(s) |
| This compound | IKZF2 | ~4-11 | ~53-69 | Jurkat, HEK293, Primary T cells | [4][6] |
| IKZF4 | 13 | 21 | Jurkat | [4] | |
| PLX-4545 | IKZF2 | 5.7 | Not Reported | Not Specified | [7] |
| PRT-101 | IKZF2 | Subnanomolar | 100 | Not Specified | [8] |
Table 2: Pan-IKZF1/3 Degraders (IMiDs and CELMoDs)
| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line/System | Reference(s) |
| Lenalidomide | IKZF1 | Not Specified | Not Specified | MM1.S | [2][9] |
| IKZF3 | Not Specified | Not Specified | MM1.S | [2][9] | |
| Pomalidomide | IKZF1 | Not Specified | Not Specified | Mino cells | [10] |
| IKZF3 | 54 | Not Specified | Mino cells | [10] | |
| Iberdomide (CC-220) | IKZF1/3 | Not Specified | Not Specified | Multiple Myeloma Cells | [11][12] |
Note: DC50 and Dmax values are highly dependent on the experimental conditions, including the cell line used and the duration of treatment. Direct comparison between studies should be made with caution.
Signaling Pathways and Mechanism of Action
IKZF degraders, including this compound, lenalidomide, and pomalidomide, act as molecular glues that modulate the substrate specificity of the CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of target IKZF proteins.
CRBN-Mediated Degradation of IKZF Proteins
The core mechanism involves the degrader binding to CRBN, creating a novel interface that recruits the target IKZF protein. This ternary complex formation (CRBN-degrader-IKZF) facilitates the transfer of ubiquitin from the E3 ligase to the IKZF protein, marking it for destruction by the proteasome.
Figure 1: General mechanism of CRBN-mediated IKZF protein degradation by molecular glue degraders.
Downstream Effects of Selective IKZF2 Degradation
Degradation of IKZF2 by agents like this compound primarily impacts the function of regulatory T cells (Tregs). IKZF2 is crucial for maintaining Treg stability and suppressive function. Its degradation leads to Treg destabilization, characterized by reduced expression of FOXP3 and CD25, and a shift towards a pro-inflammatory effector-like T-cell phenotype.[4][5] This ultimately enhances anti-tumor immunity.
Figure 2: Downstream signaling consequences of selective IKZF2 degradation in the tumor microenvironment.
Downstream Effects of Pan-IKZF1/3 Degradation
The degradation of IKZF1 and IKZF3 by IMiDs has a dual effect. In multiple myeloma cells, it leads to the downregulation of key survival factors like IRF4 and c-MYC, resulting in cell cycle arrest and apoptosis.[1][3] In T cells, the degradation of these transcriptional repressors leads to increased production of IL-2, a key cytokine for T cell activation and proliferation, thereby enhancing the anti-tumor immune response.[1][3]
Figure 3: Dual mechanism of action of pan-IKZF1/3 degraders in multiple myeloma and T cells.
Experimental Protocols
Western Blotting for IKZF Protein Degradation
This protocol outlines the general steps for assessing the degradation of IKZF proteins in cell lysates following treatment with a degrader.
Figure 4: A typical workflow for assessing IKZF protein degradation via Western Blotting.
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the IKZF degrader or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the IKZF protein of interest overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
In Vivo Xenograft Model for Efficacy Studies
The following describes a general workflow for evaluating the in vivo efficacy of an IKZF degrader using a tumor xenograft model, such as the MDA-MB-231 breast cancer model used for this compound.[13][14]
Figure 5: General workflow for an in vivo xenograft study to assess the efficacy of an IKZF degrader.
Detailed Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) under standard conditions.
-
Animal Model: Utilize immunodeficient mice (e.g., nude or NSG mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank or mammary fat pad of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer the IKZF degrader via the appropriate route (e.g., oral gavage) at the desired dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers regularly to calculate tumor volume. Monitor the body weight and overall health of the animals.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and harvest the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry) to assess target degradation and downstream effects.
-
Data Analysis: Analyze the tumor growth data to determine the extent of tumor growth inhibition.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation, offering a selective approach to targeting IKZF2 for cancer immunotherapy. Its ability to spare IKZF1 and IKZF3 may provide a differentiated safety and efficacy profile compared to pan-IKZF degraders. The continued development of selective IKZF2 degraders like this compound, PLX-4545, and PRT-101, alongside the next generation of IKZF1/3 degraders, holds great promise for expanding the therapeutic potential of this drug class across a range of diseases. The data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance this exciting field.
References
- 1. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plexium discloses preclinical evaluation of its selective IKZF2 molecular glue degrader | BioWorld [bioworld.com]
- 8. PRT-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. AB010. A phase 1 trial of PRTH-101, a monoclonal antibody targeting discoidin domain receptor 1 (DDR1), alone or in combination with pembrolizumab, for the treatment of thymic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OR | Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines [techscience.com]
- 13. | BioWorld [bioworld.com]
- 14. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
NVP-DKY709 vs. Pomalidomide: A Comparative Analysis in T Cell Assays
For researchers and drug development professionals navigating the landscape of immunomodulatory agents, understanding the nuanced differences between compounds is critical. This guide provides a comparative analysis of NVP-DKY709 and pomalidomide, focusing on their performance in key T cell assays. While both molecules engage the Cereblon (CRBN) E3 ubiquitin ligase, their distinct downstream effects on T cell subsets lead to different immunological outcomes.
Mechanism of Action: A Tale of Two Degraders
This compound is a selective molecular glue degrader of Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios.[1][2][3][4][5] IKZF2 is a transcription factor crucial for maintaining the function and stability of regulatory T cells (Tregs), an immunosuppressive T cell subset.[1][2][3][4][5] By selectively degrading IKZF2, this compound aims to reduce the suppressive activity of Tregs and enhance anti-tumor immunity.[1][2][3][4][5][6]
Pomalidomide, a derivative of thalidomide, also functions as a molecular glue but primarily targets the degradation of Ikaros Family Zinc Finger 1 (IKZF1 or Ikaros) and Ikaros Family Zinc Finger 3 (IKZF3 or Aiolos).[7] These transcription factors are important for lymphocyte development, and their degradation by pomalidomide leads to broad immunomodulatory effects, including the co-stimulation of T cells and enhancement of anti-tumor immunity.[7][8][9][10]
References
- 1. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 2. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immune cell biology - ACIR Journal Articles [acir.org]
- 5. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 6. | BioWorld [bioworld.com]
- 7. Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]
- 9. Immunomodulatory effects of lenalidomide and pomalidomide on interaction of tumor and bone marrow accessory cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Structural Analysis of Nvp-dky709 and PVTX-405 in Complex with CRBN and IKZF2
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the structural and functional characteristics of two selective IKZF2 molecular glue degraders.
In the rapidly evolving field of targeted protein degradation, molecular glues have emerged as a powerful therapeutic modality. This guide provides a comprehensive comparison of two prominent selective degraders of the Ikaros family zinc finger protein 2 (IKZF2), Nvp-dky709 and PVTX-405. Both molecules function by inducing a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and IKZF2, leading to the ubiquitination and subsequent proteasomal degradation of IKZF2. This guide delves into the structural nuances of these ternary complexes, compares their degradation performance with supporting experimental data, and provides detailed methodologies for key experiments.
Performance Comparison: this compound vs. PVTX-405
This compound and PVTX-405 have been developed to selectively target IKZF2 for degradation, sparing other Ikaros family members like IKZF1 and IKZF3. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.[1] The following tables summarize the available quantitative data for a direct comparison of their performance.
| Parameter | This compound | PVTX-405 | Reference |
| IKZF2 DC50 | 4 nM | 0.7 nM | [2],[3] |
| IKZF2 Dmax | 53% | 91% | [2],[3] |
| IKZF4 DC50 | 13 nM | Not specified | [2] |
| SALL4 DC50 | 2 nM | Not specified | [2] |
| IKZF1 Degradation | Spared | Spared | [4],[3] |
| IKZF3 Degradation | Spared | Spared | [4],[3] |
| GSPT1 Degradation | Not degraded | Spared | [5] |
| CRBN Binding (NanoBRET) | Not specified | Potent | [5] |
| Ternary Complex Formation | Forms complex | Greater level than this compound | [6] |
Table 1: Degradation Potency and Selectivity. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation achieved. Lower DC50 and higher Dmax values indicate greater potency and efficacy.
| Parameter | This compound | PVTX-405 | Reference |
| PDB ID | 8DEY | 9DOM | [7],[8] |
| Resolution | 3.70 Å | 1.69 Å | [7], |
| Organism | Homo sapiens | Homo sapiens | [7],[8] |
| Expression System | Escherichia coli | Escherichia coli | [7],[8] |
Table 2: Crystallographic Data of the Ternary Complexes. This table provides details of the publicly available crystal structures of the respective ternary complexes.
Structural Insights into Ternary Complex Formation
The selectivity and potency of molecular glues are intrinsically linked to the specific molecular interactions within the ternary complex. High-resolution crystal structures of both this compound and PVTX-405 in complex with CRBN and the zinc finger 2 (ZF2) or ZF2-3 domains of IKZF2 have elucidated the basis for their activity.
The crystal structure of the this compound-CRBN-IKZF2(ZF2-3) ternary complex (PDB ID: 8DEY) reveals how this compound acts as a molecular bridge, creating a novel protein-protein interface.[7] Similarly, the structure of the PVTX-405-CRBN-IKZF2(ZF2) complex (PDB ID: 9DOM) provides a high-resolution view of the interactions driving its enhanced potency.[8] A key distinction lies in the specific contacts each degrader makes with both CRBN and IKZF2, influencing the stability and conformation of the resulting ternary complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation.
Signaling Pathway and Experimental Workflow
The degradation of IKZF2 is initiated by the formation of the ternary complex, which is the central event in the mechanism of action for these molecular glues.
Caption: IKZF2 degradation pathway mediated by molecular glues.
The experimental validation of these degraders involves a series of in vitro and cellular assays to quantify ternary complex formation and subsequent protein degradation.
Caption: A typical experimental workflow for evaluating IKZF2 degraders.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of this compound and PVTX-405.
Protein Expression and Purification of CRBN-DDB1 and IKZF2
-
Construct Generation: The coding sequences for human DDB1 (full-length) and CRBN (a truncated version, e.g., residues 40-442, for improved solubility) are cloned into a suitable co-expression vector, often with affinity tags (e.g., His-tag) for purification. Similarly, the desired IKZF2 zinc finger domains (e.g., ZF2 or ZF2-3) are cloned into a separate expression vector.
-
Expression: The DDB1-CRBN complex is typically expressed in insect cells (e.g., Sf9) using a baculovirus expression system to ensure proper folding and complex formation. IKZF2 fragments are often expressed in E. coli (e.g., BL21(DE3) strain).
-
Lysis and Affinity Chromatography: Cells are harvested and lysed. The protein complexes are purified from the soluble lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further Purification: The eluted protein is further purified by size-exclusion chromatography to obtain a homogenous and pure sample. Protein concentration and purity are assessed by SDS-PAGE and UV-Vis spectrophotometry.
Ternary Complex Formation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Reagent Preparation: Biotinylated CRBN-DDB1 and a tagged version of the IKZF2 fragment (e.g., GST-tagged or His-tagged) are prepared. HTRF detection reagents consist of a donor fluorophore-conjugated antibody or streptavidin (e.g., anti-GST-Europium cryptate) and an acceptor fluorophore-conjugated antibody or streptavidin (e.g., anti-His-d2).
-
Assay Setup: In a microplate, the degrader compound (at varying concentrations), biotinylated CRBN-DDB1, and the tagged IKZF2 fragment are incubated together in an appropriate assay buffer.
-
Detection: The HTRF detection reagents are added to the wells and incubated to allow for binding.
-
Data Acquisition: The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (donor and acceptor). The ratio of the acceptor to donor signal is calculated, which is proportional to the amount of ternary complex formed.
Cellular IKZF2 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: A suitable human T-cell line, such as Jurkat cells, which endogenously express IKZF2, are cultured to an appropriate density. The cells are then treated with the degrader compound at various concentrations for a specified period (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After treatment, the cells are harvested, washed with PBS, and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IKZF2. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to ensure equal protein loading.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the extent of IKZF2 degradation.
Conclusion
Both this compound and PVTX-405 are highly selective and potent degraders of IKZF2, operating through a molecular glue mechanism. The available data suggests that PVTX-405 exhibits superior potency and maximal degradation of IKZF2 in cellular assays. The high-resolution crystal structure of the PVTX-405 ternary complex provides a robust platform for further structure-based design of next-generation IKZF2 degraders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other emerging molecular glue degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 4. sklslabs.com [sklslabs.com]
- 5. sklslabs.com [sklslabs.com]
- 6. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 7. rcsb.org [rcsb.org]
- 8. PDB Search results for query - Protein Data Bank Japan [pdbj.org]
Independent Verification of NVP-DKY709's Degradation Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the IKZF2 molecular glue degrader, NVP-DKY709, with other recently developed alternatives. The included data, presented for easy comparison, is supported by detailed experimental protocols for key assays to facilitate independent verification and further research.
Comparative Analysis of IKZF2 Degrader Performance
The following table summarizes the half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values for this compound and a selection of alternative IKZF2 molecular glue degraders. These values are critical metrics for assessing the potency and efficacy of targeted protein degraders.
| Compound | Target(s) | DC50 (nM) | Dmax (%) | Cell Line | Assay Method |
| This compound | IKZF2, IKZF4, SALL4 | 4 (IKZF2)[1], 13 (IKZF4)[1], 2 (SALL4)[1] | 53[1] | Jurkat | Not Specified |
| PVTX-405 | IKZF2 | 0.7[2][3][4][5][6] | 91[2][3][4][5][6] | HEK293 (HiBiT) | HiBiT Assay |
| 6.3[2] | 65[3] | Jurkat | FACS | ||
| IKZF2-degrader 1 | IKZF2 | 0.5[7][8] | Not Reported | Not Specified | Not Specified |
| MGD-22 | IKZF1, IKZF2, IKZF3 | 9.91 (IKZF2)[9] | Not Reported | Not Specified | Not Specified |
| Compound from WO 2024162746 | IKZF2 | 0.19[10] | 100[10] | Jurkat | Western Blot |
| Compound from WO 2025049840 | IKZF2, IKZF4 | 34 (IKZF2, Jurkat)[11], 59 (IKZF2, T-reg)[11] | 91 (IKZF2, Jurkat)[11], 98 (IKZF2, T-reg)[11] | Jurkat, T-regulatory cells | Flow Cytometry |
Mechanism of Action: Molecular Glue-Mediated Degradation
This compound and its counterparts are classified as "molecular glue" degraders. They function by inducing proximity between the target protein, IKZF2, and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of IKZF2, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful strategy for modulating the activity of traditionally "undruggable" targets like transcription factors.
References
- 1. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 2. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 標的タンパク質分解 [promega.jp]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. HiBiT-Powered CRISPR Knock-Ins for Endogenous Tagging | CRISPR Cas9 Knock-In | CRISPR Knock-In Tagging [promega.com]
- 6. rnai.genmed.sinica.edu.tw [rnai.genmed.sinica.edu.tw]
- 7. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry (FACS) protocol _ Intracellular staining : Abcam 제품 소개 [dawinbio.com]
- 10. neb.com [neb.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
A Comparative Guide to the Cross-Reactivity of NVP-DKY709, a Selective IKZF2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and performance of NVP-DKY709, a first-in-class selective molecular glue degrader of the transcription factor Ikaros Family Zinc Finger 2 (IKZF2), across different preclinical species. This compound functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), inducing a conformational change that leads to the selective ubiquitination and subsequent proteasomal degradation of IKZF2. This mechanism is of significant interest for cancer immunotherapy due to the role of IKZF2 in the function of regulatory T cells (Tregs).
This document summarizes key experimental data, details the methodologies used in these studies, and provides a comparative overview with other relevant Cereblon E3 ligase modulators.
Mechanism of Action of this compound
This compound acts as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrate IKZF2, leading to the targeted degradation of IKZF2. This selective degradation of IKZF2 in Tregs is intended to reduce their immunosuppressive activity within the tumor microenvironment, thereby enhancing the anti-tumor immune response.[1][2][3]
References
A Head-to-Head Comparison of NVP-DKY709 with Other Molecular Glue Degraders
For Researchers, Scientists, and Drug Development Professionals
Molecular glue degraders represent a rapidly advancing therapeutic modality, offering the potential to target proteins previously considered "undruggable." These small molecules function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This guide provides a head-to-head comparison of NVP-DKY709, a selective IKZF2 degrader, with other notable molecular glue degraders, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a first-in-class, orally bioavailable molecular glue degrader that selectively targets the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios.[1] IKZF2 is a key transcription factor involved in the function and stability of regulatory T cells (Tregs), which can suppress anti-tumor immunity.[2][3] By selectively degrading IKZF2, this compound aims to enhance the body's immune response against cancer.[4][5] A key differentiating feature of this compound is its selectivity for IKZF2, sparing other Ikaros family members like IKZF1 (Ikaros) and IKZF3 (Aiolos), which are the targets of immunomodulatory drugs (IMiDs) such as lenalidomide and pomalidomide.[3][6]
Comparative Performance Data
The following tables summarize the quantitative performance of this compound and other molecular glue degraders based on available preclinical data.
Table 1: In Vitro Degradation Potency and Selectivity
| Compound | Primary Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Other Degraded Proteins (DC50) | Spared Proteins | Reference(s) |
| This compound | IKZF2 | Jurkat | 4 | 53% | IKZF4 (13 nM), SALL4 (2 nM) | IKZF1, IKZF3, IKZF5 | |
| Pomalidomide | IKZF1, IKZF3 | MM.1S | - | - | SALL4 | IKZF2, IKZF4, IKZF5 | [7][8][9] |
| Lenalidomide | IKZF1, IKZF3 | MM.1S | - | - | - | IKZF2, IKZF4, IKZF5 | [7][10][11] |
| CFT7455 | IKZF1, IKZF3 | KiJK | - | 89% (IKZF1) | - | - | |
| CC-885 | GSPT1 | - | 2.1 nM | - | PLK1, BNIP3L | IKZF1 | [2][4][12][13] |
| E7820 | RBM39 | K562 | - | - | - | - | [14][15] |
DC50: Concentration for 50% of maximal degradation; Dmax: Maximum percentage of degradation.
Table 2: In Vitro Binding and Anti-proliferative Activity
| Compound | Binding Target | Assay | IC50 (nM) | Target Cell Line | GI50 (nM) | Reference(s) |
| This compound | CRBN | - | 130 | - | - | [2] |
| CFT7455 | CRBN | Cellular Competition | 0.4 | NCI-H929 | 0.05 | [16] |
| CC-92480 | CRBN | - | - | H929 R10-1 | 1.7 | [17] |
IC50: Half-maximal inhibitory concentration; GI50: Concentration for 50% of maximal inhibition of cell growth.
Table 3: In Vivo Pharmacokinetics and Efficacy
| Compound | Species | Administration | Cmax | Half-life (h) | Oral Bioavailability (%) | Antitumor Efficacy Model | Reference(s) |
| This compound | Mouse | Oral | 482 ng/mL | 2.8 | 53% | MDA-MB-231 xenograft (delayed tumor growth) | [2][5] |
| This compound | Cynomolgus Monkey | Oral | 41 ng/mL | 5.7 | 85% | Enhanced immunization responses | [2][5] |
| CFT7455 | Mouse | Oral (100 µg/kg) | - | - | - | TMD8 DLBCL xenograft (tumor regression) | |
| E7820 | Human | Oral | - | 5.6 - 8.6 | - | Advanced solid malignancies (stable disease) | [18][19] |
Cmax: Maximum plasma concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of molecular glue degraders and a typical experimental workflow for their characterization.
References
- 1. biospace.com [biospace.com]
- 2. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. BioCentury - NIBR’s IKZF2 molecular glue degrader; plus new optimized base editors and more [biocentury.com]
- 7. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. beyondspringpharma.com [beyondspringpharma.com]
- 11. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 12. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L | Semantic Scholar [semanticscholar.org]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. research.rug.nl [research.rug.nl]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase I study of E7820, an oral inhibitor of integrin alpha-2 expression with antiangiogenic properties, in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of Nvp-dky709 Through Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the selective IKZF2 molecular glue degrader, Nvp-dky709, with genetic knockdown of IKZF2 using siRNA/shRNA. The objective is to offer a clear, data-supported framework for validating the pharmacological effects of this compound and understanding its mechanism of action in the context of cancer immunotherapy.
Introduction to this compound and IKZF2
This compound is a first-in-class, orally active small molecule that functions as a selective molecular glue degrader of the Ikaros family zinc finger 2 (IKZF2) transcription factor, also known as Helios.[1][2] It exerts its anti-tumor activity by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of IKZF2.[1][3] IKZF2 is a critical regulator of regulatory T cell (Treg) function and stability.[4][5][6] By degrading IKZF2, this compound aims to destabilize Tregs, thereby enhancing anti-tumor immune responses.[4][5][6]
Genetic knockdown using small interfering RNA (siRNA) or short hairpin RNA (shRNA) offers a complementary and often essential method for validating the on-target effects of small molecule inhibitors like this compound.[2] By specifically reducing the expression of the target protein, in this case, IKZF2, researchers can determine if the observed cellular phenotypes are a direct result of target engagement.
Comparative Data: this compound vs. IKZF2 Knockdown
The following tables summarize the quantitative effects of this compound and a similar selective IKZF2 degrader, PVTX-405, in comparison to the expected outcomes of IKZF2 genetic knockdown. This data is compiled from studies on Jurkat cells (a human T lymphocyte cell line) and primary human Treg cells.
Table 1: Comparison of IKZF2 Degradation/Knockdown Efficiency
| Method | Agent/Construct | Cell Type | Concentration/Dose | Time | % IKZF2 Reduction (Dmax) | DC50/IC50 | Citation(s) |
| Chemical Degradation | This compound | Jurkat | 2.5 µM | 16 h | >50% | 4 nM | [3] |
| PVTX-405 | Jurkat | 1 µM | 6 h | ~65% | 6.3 nM | [7] | |
| This compound | Primary Human Tregs | 1 µM | 6 h | ~73% | 12 nM | [8] | |
| PVTX-405 | Primary Human Tregs | 1 µM | 6 h | ~92% | 6 nM | [8] | |
| Genetic Knockdown | IKZF2 shRNA | MOLM-13 | N/A | 4 days | Significant reduction | N/A | [9] |
| IKZF2 siRNA | (General) | 10-100 nM | 24-72 h | Typically 70-90% | N/A | [10] |
Table 2: Functional Outcomes of IKZF2 Depletion
| Functional Assay | Method | Agent/Construct | Cell Type | Key Finding | Citation(s) |
| IL-2 Production | Chemical Degradation | This compound (0.001-1 µM) | Jurkat | Dose-dependent increase in IL-2 | [3] |
| Chemical Degradation | PVTX-405 | Jurkat | Increased IL-2 production | [11] | |
| Genetic Knockdown | IKZF2 Knockout | T cells | Increased IL-2 production | [12] | |
| Treg Suppressive Function | Chemical Degradation | This compound | Human Tregs | Reduced suppressive activity | [4][5] |
| Chemical Degradation | PVTX-405 | Human Tregs | Increased T effector cell proliferation | [7] | |
| Genetic Knockdown | IKZF2 Deficiency | Tregs | Loss of suppressive activity | [13] | |
| Cell Viability/Apoptosis | Chemical Degradation | This compound | Breast Cancer Model | Reduced tumor growth | [3] |
| Genetic Knockdown | IKZF2 shRNA | MOLM-13 (AML) | Increased apoptosis, reduced colony formation | [9] | |
| Genetic Knockdown | IKZF2 shRNA | Hut78 (CTCL) | Suppressed cell viability, induced apoptosis | [4] |
Signaling Pathways and Experimental Workflows
3.1. This compound Mechanism of Action
The following diagram illustrates the signaling pathway through which this compound induces the degradation of IKZF2.
References
- 1. CUL4-DDB1-CRBN E3 Ubiquitin Ligase Regulates Proteostasis of ClC-2 Chloride Channels: Implication for Aldosteronism and Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. sklslabs.com [sklslabs.com]
- 8. Development of PVTX-405 as a potent and highly selective molecular glue degrader of IKZF2 for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IKZF2 drives leukemia stem cell self-renewal and inhibits myeloid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. sklslabs.com [sklslabs.com]
- 12. Ikzf2 Regulates the Development of ICOS+ Th Cells to Mediate Immune Response in the Spleen of S. japonicum-Infected C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. plexium.com [plexium.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for NVP-DKY709
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling and disposal of NVP-DKY709, a selective IKZF2 molecular glue degrader.
This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential for ensuring personal safety and environmental compliance.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, research-grade compounds should be strictly followed. Always handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust or fumes and prevent contact with skin and eyes. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage and Stability
Proper storage is critical to maintain the integrity and potency of this compound. The following table summarizes the recommended storage conditions based on available product information.[1][2][3][4]
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C, desiccated | Up to 24 months | Protect from moisture. |
| In Solution (DMSO) | -20°C | Up to 3 months | Aliquot to avoid multiple freeze-thaw cycles. |
| In Solution (DMSO) | -80°C | Up to 6 months | Recommended for longer-term solution storage. |
This compound Disposal Procedure: A Step-by-Step Guide
Given the absence of a specific Safety Data Sheet, a conservative approach to waste disposal is required. The following procedure is based on standard best practices for the disposal of research chemicals with unknown or not fully characterized hazards.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all components of the waste stream. This includes the this compound compound itself, any solvents used for its dissolution (e.g., DMSO), and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's waste management guidelines. It should be collected in a dedicated, clearly labeled hazardous waste container.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant, leak-proof containers with secure screw-on caps. Ensure the container material is compatible with all components of the waste.
-
Proper Labeling: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," the solvent(s) and their approximate concentrations, and the accumulation start date.
Step 3: Consultation and Documentation
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the ultimate authority on chemical disposal procedures and will provide guidance based on local, state, and federal regulations.
-
Maintain Records: Keep accurate records of the amount of this compound waste generated and its composition.
Step 4: Waste Collection and Disposal
-
Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.
-
Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company, typically arranged by your EHS department. The most common method for this type of waste is high-temperature incineration.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, especially when a specific Safety Data Sheet is unavailable.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Nvp-dky709
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the selective IKZF2 molecular glue degrader, Nvp-dky709. It includes operational procedures, personal protective equipment (PPE) recommendations, and disposal plans to ensure the safe and effective use of this compound in a laboratory setting.
Summary of Safety and Handling
Proper handling of this compound is critical to ensure personnel safety and maintain the integrity of experiments. As a potent, biologically active compound, appropriate precautions must be taken at all times. The following table summarizes the key safety and handling information.
| Parameter | Information | Source |
| CAS Number | 2291360-73-9 | [1][2][3] |
| Molecular Formula | C25H27N3O3 | [1][2] |
| Molecular Weight | 417.50 g/mol | [1] |
| Appearance | Solid powder | [3] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and the absence of a specific Safety Data Sheet (SDS), a cautious approach to personal protection is mandatory. The following PPE is required when handling this compound in solid or solution form.
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Handle in a certified chemical fume hood to prevent inhalation |
Operational Plans: Handling and Preparation of Stock Solutions
Handling:
-
Engineering Controls: All work with solid this compound and concentrated stock solutions should be conducted in a certified chemical fume hood.
-
Weighing: Weigh the solid compound in a fume hood. Use appropriate tools to minimize dust generation.
-
Solution Preparation: Prepare solutions in a fume hood. Ensure all containers are properly labeled with the compound name, concentration, solvent, and date of preparation.
Preparation of Stock Solutions: this compound is soluble in DMSO. For a 10 mM stock solution, reconstitute 5 mg of this compound powder in 1.20 mL of DMSO.[4] If precipitation is observed, gentle warming and sonication can be used to aid dissolution.[1]
Disposal Plan
Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Collect any solid waste, including empty vials and contaminated weighing paper, in a designated, sealed container for chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed container for hazardous chemical waste. Do not pour down the drain.
-
Contaminated Materials: Dispose of any materials that have come into contact with this compound, such as pipette tips and gloves, as chemical waste.
Mechanism of Action: this compound as a Molecular Glue Degrader
This compound is a "molecular glue" that selectively induces the degradation of the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios. It functions by binding to the E3 ubiquitin ligase Cereblon (CRBN), inducing a conformational change that promotes the recruitment of IKZF2.[1][4] This ternary complex formation (this compound-CRBN-IKZF2) leads to the ubiquitination of IKZF2 and its subsequent degradation by the proteasome.[5][6][7]
Caption: this compound acts as a molecular glue to induce the ubiquitination and proteasomal degradation of IKZF2.
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a general workflow for an in vitro cell-based assay to evaluate the activity of this compound.
Caption: A typical workflow for assessing the in vitro efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | IKZF2 degrader/inhibitor | 2291360-73-9 | InvivoChem [invivochem.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy (Journal Article) | OSTI.GOV [osti.gov]
- 6. Using "Molecular Glues" to Hijack the Body’s Garbage Disposal System | Pfizer [pfizer.com]
- 7. lifesensors.com [lifesensors.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
